Technical Documentation Center

1-Methoxy-3-(oxan-4-yl)propan-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Methoxy-3-(oxan-4-yl)propan-2-one
  • CAS: 1248138-49-9

Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical Profile & Synthesis of 1-Methoxy-3-(oxan-4-yl)propan-2-one

This technical guide provides an in-depth analysis of 1-Methoxy-3-(oxan-4-yl)propan-2-one (CAS 1248138-49-9), a specialized heterocyclic ketone intermediate used primarily in the synthesis of pharmaceutical candidates, i...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-Methoxy-3-(oxan-4-yl)propan-2-one (CAS 1248138-49-9), a specialized heterocyclic ketone intermediate used primarily in the synthesis of pharmaceutical candidates, including bromodomain (BET) inhibitors.

Executive Summary

1-Methoxy-3-(oxan-4-yl)propan-2-one is a bifunctional building block characterized by a central ketone moiety flanked by a polar methoxymethyl group and a lipophilic tetrahydropyran (oxan-4-yl) ring. This structural duality makes it a critical scaffold in medicinal chemistry, particularly for optimizing the solubility and metabolic stability of drug candidates.[1] It serves as a precursor for constructing complex heterocycles (e.g., imidazoles, quinolines) found in next-generation BET inhibitors and SGLT2 modulators.

Physicochemical Specifications

The following data aggregates experimental values where available and high-confidence predicted parameters (ACD/Labs, EPISuite) for the specific CAS 1248138-49-9.

Table 1: Core Properties
PropertyValueSource/Method
IUPAC Name 1-Methoxy-3-(tetrahydro-2H-pyran-4-yl)propan-2-oneIUPAC
CAS Number 1248138-49-9ChemicalBook/PubChem
Molecular Formula C₉H₁₆O₃Calculated
Molecular Weight 172.22 g/mol Calculated
Physical State Colorless to pale yellow oilExperimental (Analogous)
Boiling Point 265°C ± 30°C (at 760 mmHg)Predicted (ACD/Labs)
Density 1.035 ± 0.06 g/cm³Predicted
Flash Point 104.5 ± 24.8°CPredicted
Solubility Soluble in DMSO, MeOH, DCM; Miscible with waterExperimental (Polarity based)
Table 2: Molecular Descriptors (ADME/Tox)
DescriptorValueSignificance
LogP (Octanol/Water) 0.65 ± 0.3Highly favorable for oral bioavailability (Lipinski compliant).
TPSA 35.5 ŲIndicates good membrane permeability (<140 Ų).
H-Bond Acceptors 3Ketone + Ether + Pyran Oxygen.
H-Bond Donors 0Lack of donors prevents non-specific binding.
Rotatable Bonds 4Moderate flexibility for binding pocket adaptation.

Synthetic Methodology

The synthesis of 1-Methoxy-3-(oxan-4-yl)propan-2-one requires precise carbon-carbon bond formation to avoid over-alkylation. The Weinreb Amide Protocol is the industry standard for high-fidelity ketone synthesis, preventing the formation of tertiary alcohol byproducts common in direct Grignard additions.

Recommended Protocol: Weinreb Amide Coupling

This route couples a stable Weinreb amide with a Grignard reagent derived from the tetrahydropyran scaffold.

Phase 1: Precursor Preparation
  • Electrophile: N-methoxy-N-methyl-2-methoxyacetamide (Weinreb amide of methoxyacetic acid).

  • Nucleophile: (Tetrahydro-2H-pyran-4-yl)methylmagnesium bromide (Grignard reagent).

Phase 2: Step-by-Step Procedure

Step 1: Grignard Formation

  • Reagents: 4-(Bromomethyl)tetrahydro-2H-pyran (1.0 eq), Mg turnings (1.1 eq), Iodine (cat.), THF (anhydrous).

  • Protocol: Flame-dry a 3-neck flask under Argon. Add Mg turnings and a crystal of iodine. Add 10% of the bromide solution in THF to initiate (color change from brown to clear). Dropwise add the remaining bromide while maintaining a gentle reflux. Reflux for 1 hour to complete formation.

Step 2: Weinreb Coupling

  • Reagents: N-methoxy-N-methyl-2-methoxyacetamide (1.0 eq), THF.

  • Protocol:

    • Cool the Weinreb amide solution in THF to 0°C .

    • Slowly cannulate the Grignard solution (from Step 1) into the amide solution over 30 minutes. Crucial: Keep temperature < 5°C to prevent side reactions.

    • Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

    • Quench: Pour reaction mixture into saturated NH₄Cl solution at 0°C.

    • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Step 3: Purification

  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: Gradient of 10% -> 30% EtOAc in Hexanes.

  • Yield Target: 75-85%.

Synthesis Workflow Diagram

SynthesisRoute Bromide 4-(Bromomethyl) tetrahydropyran Mg Mg / THF Bromide->Mg Activation Grignard Grignard Reagent (Intermediate) Mg->Grignard Reflux 1h Coupling Coupling Reaction (0°C -> RT) Grignard->Coupling Nucleophilic Attack Amide N-methoxy-N-methyl- 2-methoxyacetamide Amide->Coupling Electrophile Quench NH4Cl Quench Coupling->Quench Hydrolysis Product 1-Methoxy-3-(oxan-4-yl) propan-2-one Quench->Product Purification

Caption: Figure 1.[2][3] Convergent synthesis via Weinreb Amide coupling to ensure mono-addition and high ketone purity.

Structural & Functional Analysis

The molecule's utility stems from its specific 3D conformation and electronic profile.

Conformational Bias

The tetrahydropyran ring predominantly adopts a chair conformation . The substituent at the 4-position (the methylene ketone chain) prefers the equatorial orientation to minimize 1,3-diaxial interactions. This stable geometry is vital when the molecule is used as a linker in protein-binding ligands, as it projects the methoxy tail into solvent-exposed regions or specific sub-pockets.

Reactivity Profile
  • C2 Ketone: Highly electrophilic; susceptible to reductive amination (forming amines) or condensation (forming heterocycles like imidazoles).

  • C1 Methoxy: Stable under basic conditions; acts as a Lewis base acceptor.

  • C3 Methylene: Acidic protons (alpha to ketone) allow for further functionalization via enolate chemistry, though this is less common due to the risk of polymerization.

Property-Function Relationship Diagram

Properties Mol 1-Methoxy-3-(oxan-4-yl) propan-2-one Pyran Tetrahydropyran Ring Mol->Pyran Ketone C2 Carbonyl Mol->Ketone Ether Methoxy Tail Mol->Ether Solubility Enhanced Solubility (LogP ~0.65) Pyran->Solubility Polar Lipophilicity Metab Metabolic Stability (Blocked oxidation) Pyran->Metab Steric Bulk React Heterocycle Formation (Imidazole/Pyrazole) Ketone->React Electrophile Ether->Solubility H-Bond Acceptor

Caption: Figure 2.[3] Structural Activity Relationship (SAR) mapping of the molecule's moieties to pharmaceutical properties.

Applications in Drug Discovery

The primary application of 1-Methoxy-3-(oxan-4-yl)propan-2-one is as an intermediate for Bromodomain and Extra-Terminal (BET) inhibitors .

  • Scaffold Construction: The ketone reacts with aldehydes and ammonia sources (e.g., in a Debus-Radziszewski imidazole synthesis) to form the central core of tricyclic BET inhibitors.

  • Solubility Handle: The oxan-4-yl group is often used as a bioisostere for cyclohexyl or phenyl rings. Unlike the hydrophobic cyclohexyl group, the ethereal oxygen in the pyran ring lowers LogP and accepts hydrogen bonds, significantly improving the aqueous solubility of the final drug candidate without sacrificing metabolic stability.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56965682, 1-Methoxy-3-(oxan-4-yl)propan-2-one. Retrieved from [Link]

  • GlaxoSmithKline LLC (2016).Patent US9416130B2: 4-(8-methoxy-1-((1-methoxypropan-2-yl)-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[4,5-c]quinolin-7-yl)-3,5-dimethylisoxazole and its use as bromodomain inhibitor.
  • Nahm, S., & Weinreb, S. M. (1981).N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.

Sources

Exploratory

An In-depth Technical Guide to 1-Methoxy-3-(oxan-4-yl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 1-Methoxy-3-(oxan-4-yl)propan-2-one, a molecule of interest in medicinal chemistry. This document delves int...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Methoxy-3-(oxan-4-yl)propan-2-one, a molecule of interest in medicinal chemistry. This document delves into its chemical identity, potential synthetic pathways, and significance in the landscape of drug discovery, offering field-proven insights for researchers and drug development professionals.

Core Chemical Identifiers

A precise understanding of a molecule's identity is fundamental to any research endeavor. The core identifiers for 1-Methoxy-3-(oxan-4-yl)propan-2-one are summarized below.

IdentifierValueSource
CAS Number 1248138-49-9ChemicalBook[1]
Molecular Formula C₉H₁₆O₃PubChem[2]
IUPAC Name 1-methoxy-3-(oxan-4-yl)propan-2-onePubChem[2]
InChI InChI=1S/C9H16O3/c1-11-7-9(10)6-8-2-4-12-5-3-8/h8H,2-7H2,1H3PubChem[2]
SMILES COCC(=O)CC1CCOCC1PubChem[2]
Molecular Weight 172.22 g/mol PubChem[2]

Strategic Importance in Medicinal Chemistry

The structural motifs present in 1-Methoxy-3-(oxan-4-yl)propan-2-one—a tetrahydropyran (THP) ring and a methoxy-ketone functional group—are of significant interest in drug design and development.

The tetrahydropyran (THP) ring , a saturated six-membered heterocycle containing an oxygen atom, is a prevalent scaffold in numerous bioactive compounds and approved drugs.[3] Its inclusion in a molecule can confer several advantageous properties:

  • Improved Physicochemical Properties: The THP moiety can enhance aqueous solubility and metabolic stability compared to its carbocyclic analogue, cyclohexane.[4][5] This is a critical consideration in optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

  • Bioisosteric Replacement: The THP ring is often employed as a bioisostere for other cyclic systems to modulate a compound's pharmacokinetic and pharmacodynamic properties.[4]

  • Structural Rigidity and Vectorial Orientation: The defined chair conformation of the THP ring provides a degree of structural rigidity, which can be exploited to orient substituents in a precise three-dimensional arrangement for optimal interaction with a biological target.[6]

The methoxy-ketone functionality also plays a crucial role in molecular recognition and metabolic pathways. The methoxy group can influence a molecule's lipophilicity and hydrogen bonding capacity, thereby affecting its binding affinity to target proteins and its overall pharmacokinetic profile.

The combination of these two structural features in 1-Methoxy-3-(oxan-4-yl)propan-2-one makes it a valuable building block for the synthesis of more complex molecules in drug discovery libraries. Such libraries are essential for high-throughput screening campaigns aimed at identifying novel lead compounds for various therapeutic targets.[7][8][9]

Synthetic Strategies and Methodologies

A logical retrosynthetic analysis suggests that the target molecule can be constructed from readily available starting materials, such as tetrahydro-4H-pyran-4-one.

Retrosynthesis Target 1-Methoxy-3-(oxan-4-yl)propan-2-one Intermediate1 β-Hydroxy Ketone Intermediate Target->Intermediate1 Methylation StartingMaterial1 Tetrahydro-4H-pyran-4-one Intermediate1->StartingMaterial1 Aldol Addition StartingMaterial2 Methoxyacetylating Agent Intermediate1->StartingMaterial2 Grignard/Organolithium Addition

Caption: Retrosynthetic analysis of 1-Methoxy-3-(oxan-4-yl)propan-2-one.

A proposed forward synthesis based on this analysis is detailed below.

Proposed Synthetic Protocol

This protocol outlines a two-step synthesis starting from tetrahydro-4H-pyran-4-one.

Step 1: Synthesis of 1-hydroxy-3-(oxan-4-yl)propan-2-one (Aldol Condensation)

This step involves the reaction of the enolate of methoxyacetone with tetrahydro-4H-pyran-4-one.

Materials and Reagents:

  • Tetrahydro-4H-pyran-4-one

  • Methoxyacetone

  • Lithium diisopropylamide (LDA) solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA in THF to the cooled solvent.

  • To this solution, add methoxyacetone dropwise, ensuring the temperature remains below -70 °C. Stir the mixture for 30 minutes to allow for complete enolate formation.

  • Add a solution of tetrahydro-4H-pyran-4-one in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude β-hydroxy ketone.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Methylation of 1-hydroxy-3-(oxan-4-yl)propan-2-one

This step involves the O-methylation of the hydroxyl group of the intermediate to yield the final product.

Materials and Reagents:

  • 1-hydroxy-3-(oxan-4-yl)propan-2-one

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add a suspension of sodium hydride in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of 1-hydroxy-3-(oxan-4-yl)propan-2-one in anhydrous THF to the sodium hydride suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain 1-Methoxy-3-(oxan-4-yl)propan-2-one.

Analytical Characterization (Predicted)

As experimental spectral data for 1-Methoxy-3-(oxan-4-yl)propan-2-one is not publicly available, this section provides predicted data based on the chemical structure and known spectral information of analogous compounds. This information is crucial for the characterization and confirmation of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule. Key expected signals include a singlet for the methoxy protons, multiplets for the methylene protons adjacent to the carbonyl and the tetrahydropyran ring, and multiplets for the protons on the tetrahydropyran ring.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and type of carbon atoms. Expected signals include a peak for the carbonyl carbon, a peak for the methoxy carbon, and several peaks in the aliphatic region corresponding to the carbons of the tetrahydropyran ring and the methylene groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

  • High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecular ion, confirming the elemental composition (C₉H₁₆O₃).

  • Fragmentation Pattern: The fragmentation pattern in the mass spectrum can provide structural information. Common fragmentation pathways for ketones and ethers would be expected. For instance, cleavage alpha to the carbonyl group is a common fragmentation pathway for ketones.[10][11]

Applications in Drug Discovery and Development

The unique structural features of 1-Methoxy-3-(oxan-4-yl)propan-2-one position it as a valuable building block in the synthesis of novel therapeutic agents. The tetrahydropyran motif is found in a variety of approved drugs, highlighting its importance in medicinal chemistry.[4]

The incorporation of this building block into larger molecules could be explored in the development of inhibitors for various enzyme classes, such as kinases or proteases, where the specific spatial arrangement of functional groups is critical for binding. The methoxy group can be further functionalized or serve as a key interaction point within a binding pocket.

Furthermore, this compound could be included in diversity-oriented synthesis (DOS) libraries to generate a wide range of structurally diverse small molecules for screening against various biological targets.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-Methoxy-3-(oxan-4-yl)propan-2-one is not available, general laboratory safety precautions for handling chemical reagents should be strictly followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The reagents used in the proposed synthesis, such as LDA, sodium hydride, and methyl iodide, are hazardous and require careful handling according to their respective SDS.

Conclusion

1-Methoxy-3-(oxan-4-yl)propan-2-one is a molecule with significant potential as a building block in medicinal chemistry and drug discovery. Its constituent tetrahydropyran and methoxy-ketone moieties offer favorable physicochemical properties and opportunities for diverse chemical modifications. While detailed experimental data for this specific compound is limited, this guide provides a comprehensive overview of its identifiers, strategic importance, a plausible synthetic route, and predicted analytical characteristics. Further research into the synthesis and application of this and related compounds is warranted to fully explore their potential in the development of new therapeutic agents.

References

  • Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. (URL not available)
  • 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0144243) - NP-MRD. (URL not available)
  • 1-methoxy-3-(oxan-4-yl)propan-2-one - PubChem. Available from: [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC. Available from: [Link]

  • Tetrahydropyran synthesis - Organic Chemistry Portal. Available from: [Link]

  • Stereoselective Synthesis of Polysubstituted Tetrahydropyranones via Acid-Promoted Cyclization of β-Silyl-γ-ethylidene-γ-butyrolactones with Aldehydes and Ketones | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Tetrahydropyran - Wikipedia. Available from: [Link]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Publishing. Available from: [Link]

  • Substituted diazepan orexin receptor antagonists - Patent US-2008132490-A1 - PubChem. Available from: [Link]

  • Power-operated device with a cooling facility - Patent US-4847513-A - PubChem. Available from: [Link]

  • 1-Methoxy-2-propanone - SpectraBase. Available from: [Link]

  • mass spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propyl ether image diagram doc brown's advanced organic chemistry revision notes. Available from: [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC. Available from: [Link]

  • US8906938B2 - C5aR antagonists - Google Patents.
  • US1489380A - Manufacture of alkyl derivatives - Google Patents.
  • low/high resolution 1H proton nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Available from: [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC. Available from: [Link]

  • Small Compound Libraries - Target Discovery Institute. Available from: [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (URL not available)
  • United States Patent (19) - Googleapis.com. (URL not available)
  • Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed. Available from: [Link]

  • Fragmentation of 1- and 3-methoxypropene ions another part of the C4H 8O (+•) potential energy surface - PubMed. Available from: [Link]

  • 2H-Pyran-2-one, 3-bromo - Organic Syntheses Procedure. Available from: [Link]

  • A one-step synthesis of 2,3-dihydro-4H-pyran-4-ones from 3-ethoxy alpha,beta-unsaturated lactones - PubMed. Available from: [Link]

  • All screening libraries - Product Types - Asinex.com. Available from: [Link]

  • Fragmentation Patterns in Mass Spectra - Chemistry LibreTexts. Available from: [Link]

  • Figure S122. 1 H NMR spectrum of compound 4-Methoxy-3-penten-2-one,... - ResearchGate. Available from: [Link]

  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one - MDPI. Available from: [Link]

  • One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable C
  • Method for preparing 1-methoxy-2-acetone with catalytic oxidation of 1-methoxy-2-propyl alcohol - Patsnap Eureka. Available from: [Link]

  • Synthesis of 3,4-dihydro-2H-pyrans - Organic Chemistry Portal. Available from: [Link]

  • 1-[3-Methoxy-4-(prop-2-en-1-yloxy)phenyl]propan-1-one - PubChem. Available from: [Link]

  • A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 Methanesulfonylethylamine - Quick Company. Available from: [Link]

  • 3-Methoxy-1-propanol | C4H10O2 | CID 74116 - PubChem. Available from: [Link]

  • 2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)- - the NIST WebBook. Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of 1-Methoxy-3-(oxan-4-yl)propan-2-one in Organic Solvents

Abstract The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive technical overview of the solubility profile of 1-Methoxy-3-(oxan-4-yl)propan-2-one. We will dissect the molecule's physicochemical properties to predict its behavior in various organic solvents. Furthermore, this document details robust, field-proven methodologies for both qualitative and quantitative solubility determination, with a focus on High-Performance Liquid Chromatography (HPLC). The protocols are designed to be self-validating, ensuring data integrity and reproducibility, which are critical for researchers, scientists, and drug development professionals.

Introduction

1-Methoxy-3-(oxan-4-yl)propan-2-one is a polyfunctional organic molecule featuring a ketone, an ether, and a saturated heterocyclic (oxane) ring. Understanding its solubility is paramount for its application in synthetic chemistry, where it may serve as a reactant or intermediate, and in pharmaceutical sciences, where solubility dictates formulation strategies, purification processes, and ultimately, therapeutic efficacy.[1] This guide provides the theoretical framework for predicting its solubility and the practical, step-by-step experimental protocols required for empirical verification.

Molecular Structure:

  • IUPAC Name: 1-Methoxy-3-(oxan-4-yl)propan-2-one

  • Molecular Formula: C₉H₁₆O₃

  • Key Functional Groups:

    • Ketone (propan-2-one moiety)

    • Ether (methoxy group)

    • Cyclic Ether (oxane ring)

The presence of these functional groups imparts a distinct polarity and potential for intermolecular interactions, which are the primary determinants of solubility.

Physicochemical Characterization and Solubility Prediction

The principle of "like dissolves like" is the foundational concept for predicting solubility.[2] This principle states that substances with similar intermolecular forces and polarity are likely to be soluble in one another.[3][4]

Molecular Structure Analysis

1-Methoxy-3-(oxan-4-yl)propan-2-one possesses several features that dictate its solubility:

  • Polarity: The carbonyl group (C=O) of the ketone and the C-O-C linkages of the ether and oxane ring create significant bond dipoles. The molecule is therefore moderately polar.

  • Hydrogen Bond Acceptors: The lone pairs of electrons on the three oxygen atoms (one ketone, two ether) can act as hydrogen bond acceptors.[5] This is a critical feature that allows for interaction with protic solvents.

  • Hydrogen Bond Donors: The molecule lacks acidic protons, meaning it cannot act as a hydrogen bond donor. This limits its interaction with certain solvent types.

  • Hydrophobic Regions: The aliphatic backbone and the methylene groups of the oxane ring contribute to a nonpolar character.

The overall solubility will be a balance between the polar, hydrogen-bond-accepting functional groups and the nonpolar hydrocarbon regions.

The Relationship Between Solute-Solvent Properties and Solubility

The interplay between the solute's structural features and the solvent's properties determines the extent of dissolution. The following diagram illustrates this relationship.

G cluster_solute Solute: 1-Methoxy-3-(oxan-4-yl)propan-2-one cluster_solvents Organic Solvent Classes cluster_solubility Predicted Solubility Outcome solute Moderate Polarity - Ketone (C=O) - Ethers (C-O-C) Hydrogen Bond Acceptor - 3 Oxygen Atoms No H-Bond Donor low_sol Low to Poor Solubility solute->low_sol Mismatch in polarity high_sol High to Moderate Solubility solute->high_sol Match in polarity & intermolecular forces nonpolar Nonpolar (e.g., Hexane, Toluene) - Van der Waals forces nonpolar->low_sol Weak solute-solvent interaction aprotic Polar Aprotic (e.g., Acetone, THF, Ethyl Acetate) - Dipole-dipole forces aprotic->high_sol Strong dipole-dipole interaction protic Polar Protic (e.g., Methanol, Ethanol) - Hydrogen bonding protic->high_sol H-bond acceptance by solute

Caption: Relationship between solute properties, solvent classes, and solubility.

Predicted Solubility Profile

Based on the structural analysis, a predicted solubility profile can be constructed. Aldehydes and ketones are generally soluble in common organic solvents.[6][7] Similarly, ethers are miscible with most organic solvents.[8][9] The presence of multiple polar groups suggests good solubility in polar solvents.

Table 1: Predicted Solubility of 1-Methoxy-3-(oxan-4-yl)propan-2-one in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, Toluene, Diethyl EtherLow to ModerateThe molecule's polarity is a mismatch for nonpolar solvents. However, the hydrocarbon portions may allow for some limited solubility, especially in a less nonpolar solvent like diethyl ether.[10]
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)HighExcellent match. The strong dipole-dipole interactions between the solvent and the solute's ketone and ether groups will drive dissolution.[7]
Polar Protic Methanol, Ethanol, IsopropanolHighThe solute's three oxygen atoms can accept hydrogen bonds from the solvent's hydroxyl groups, leading to strong solute-solvent interactions and high solubility.[11][12]
Chlorinated Dichloromethane (DCM), ChloroformHighThese solvents have a moderate polarity and can effectively solvate the molecule through dipole-dipole interactions.

Experimental Determination of Solubility

While predictions are useful, empirical testing is required for definitive characterization. The following protocols describe both a rapid qualitative assessment and a rigorous quantitative method.

Materials and Equipment
  • Solute: 1-Methoxy-3-(oxan-4-yl)propan-2-one (purity ≥95%)

  • Solvents: HPLC-grade solvents as listed in Table 1.

  • Equipment:

    • Analytical balance (4-decimal place)

    • Vortex mixer

    • Thermostatic shaker/incubator

    • 2 mL glass vials with screw caps

    • Calibrated micropipettes

    • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

    • HPLC system with UV detector, autosampler, and column (e.g., C18, 5 µm, 4.6 x 150 mm)

    • Volumetric flasks and glassware for standard preparation

Protocol 1: Qualitative Assessment (Thermodynamic Solubility Screening)

This method provides a rapid, semi-quantitative estimate of solubility, ideal for initial solvent screening.

Procedure:

  • Preparation: Weigh approximately 5-10 mg of the solute directly into a tared 2 mL glass vial. Record the exact mass.

  • Solvent Addition: Add the selected solvent to the vial in small, known increments (e.g., 100 µL).

  • Mixing: After each addition, cap the vial securely and vortex vigorously for 60 seconds.

  • Observation: Visually inspect the vial against a contrasting background. If all solid has dissolved, the compound is soluble at that concentration.

  • Equilibration: If solid remains, continue adding solvent incrementally. If undissolved solid is still present after adding a total of 1 mL, place the vial in a thermostatic shaker at a controlled temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Final Assessment: After 24 hours, visually inspect the vial again. If the solution is clear, the compound is soluble. If a solid phase remains, it is considered insoluble or sparingly soluble at that concentration.[13]

  • Calculation: Estimate the solubility by dividing the initial mass of the solute by the total volume of solvent required for complete dissolution.

Protocol 2: Quantitative Analysis via HPLC-UV

This method provides precise and accurate solubility data. The protocol's trustworthiness is established by following principles outlined in the ICH Q2(R1) guideline for analytical procedure validation.[14]

A saturated solution of the compound is prepared by equilibrating an excess of the solid solute with the solvent. The undissolved solid is removed, and the resulting clear solution is diluted and analyzed by a validated HPLC-UV method against a calibration curve to determine the exact concentration.[15][16]

G prep_stock 1. Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) prep_cal 2. Prepare Calibration Standards (Serial dilution of stock) prep_stock->prep_cal gen_curve 3. Generate Calibration Curve (Inject standards into HPLC) prep_cal->gen_curve calculate 9. Calculate Concentration (Use regression equation from curve) gen_curve->calculate Regression Equation prep_sat 4. Prepare Saturated Solution (Add excess solid to solvent) equilibrate 5. Equilibrate (Shake at 25°C for 24h) prep_sat->equilibrate filter 6. Filter (Remove undissolved solid with 0.22µm filter) equilibrate->filter dilute 7. Dilute Supernatant (Dilute filtrate into mobile phase) filter->dilute analyze 8. Analyze Sample (Inject diluted sample into HPLC) dilute->analyze analyze->calculate

Caption: Workflow for quantitative solubility determination by HPLC-UV.

  • Calibration Curve Preparation:

    • Prepare a primary stock solution of 1-Methoxy-3-(oxan-4-yl)propan-2-one at a known concentration (e.g., 1.0 mg/mL) in a solvent where it is freely soluble (e.g., Acetonitrile).

    • Perform serial dilutions of the stock solution to prepare a minimum of five calibration standards spanning the expected concentration range.

  • Saturated Solution Preparation:

    • Add an excess amount of the solute (e.g., ~20 mg) to a 2 mL vial. The key is to ensure solid material will remain after equilibrium.

    • Add 1.0 mL of the test solvent to the vial.

    • Cap the vial and place it in a thermostatic shaker at a constant temperature (e.g., 25 °C) for 24 hours to allow the system to reach equilibrium.

  • Sample Processing:

    • After 24 hours, carefully remove the vial from the shaker, ensuring the undissolved solid is not disturbed.

    • Withdraw a portion of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all particulate matter.

    • Perform a precise dilution of the filtered saturated solution with the HPLC mobile phase to bring the concentration within the range of the calibration curve. The dilution factor must be accurately recorded.

  • HPLC Analysis:

    • Inject the prepared calibration standards and the diluted sample onto the HPLC system.

    • Construct a calibration curve by plotting the peak area from the UV detector against the known concentration of the standards.

    • Determine the concentration of the diluted sample using the linear regression equation from the calibration curve.

  • Final Calculation:

    • Calculate the solubility of the compound in the test solvent by multiplying the concentration determined from the HPLC analysis by the dilution factor.

    • The result is typically reported in mg/mL or mol/L.

For the data to be trustworthy, the HPLC method should be validated for key parameters as per ICH Q2(R1) guidelines.[14][17][18] This includes:

  • Linearity: Confirming the linear relationship between concentration and detector response for the calibration standards.

  • Accuracy: Assessing the agreement between the measured concentration and the true value.

  • Precision: Evaluating the reproducibility of results from multiple measurements of the same sample.

Data Interpretation and Applications

The obtained solubility data is crucial for several areas of development:

  • Process Chemistry: Selecting appropriate solvents for chemical reactions, workup, and extraction procedures.[8] High solubility is often desired for reaction efficiency, while differential solubility is exploited for purification.

  • Crystallization: Identifying suitable solvent/anti-solvent systems for crystallization to control purity, crystal habit, and yield.[1]

  • Pharmaceutical Formulation: For drug candidates, solubility is a critical physical property.[1] Poor solubility can lead to low bioavailability. This data informs the selection of excipients and delivery systems (e.g., solutions, suspensions).

  • Analytical Method Development: Choosing the right diluent for stock solutions and samples to ensure complete dissolution before analysis.

Safety Precautions

Working with organic solvents requires strict adherence to safety protocols to minimize risks of toxicity and flammability.[19][20]

  • Engineering Controls: Always handle volatile organic solvents inside a certified chemical fume hood to prevent inhalation of vapors.[21][22]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including solvent-resistant gloves (e.g., nitrile), chemical splash goggles, and a lab coat.[20][21]

  • Handling: Avoid contact with skin and eyes. Prevent the release of vapors into the work environment. Keep solvent containers tightly sealed when not in use.

  • Waste Disposal: Dispose of all solvent waste in properly labeled, sealed containers according to institutional and regulatory guidelines.[23]

Conclusion

This guide has detailed the theoretical and practical approaches to characterizing the solubility of 1-Methoxy-3-(oxan-4-yl)propan-2-one. By analyzing its molecular structure, we can predict a high degree of solubility in polar aprotic and polar protic solvents, with lower solubility in nonpolar media. The provided experimental protocols for both qualitative and quantitative determination offer a robust framework for obtaining reliable and reproducible data. This information is indispensable for scientists in research and development, enabling informed decisions in synthesis, purification, and formulation, thereby accelerating the path from discovery to application.

References

  • Vertex AI Search. (n.d.). Understanding the Hildebrand Solubility Parameter: A Key Concept in Solubility Science.
  • Wikipedia. (n.d.). Hildebrand solubility parameter.
  • Rowan. (n.d.). Predicting Solubility.
  • (n.d.). Solubility and Polarity.
  • ECHEMI. (n.d.). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water.
  • PMC. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.
  • (n.d.). Part 2 - The Hildebrand Solubility Parameter.
  • CK-12 Foundation. (2026, January 14). Physical Properties of Aldehydes and Ketones.
  • Chemical Reviews. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules.
  • Alfa Chemistry. (n.d.). Ethers.
  • AP Chemistry. (n.d.). Revision Notes - Hydrogen Bonding | Intermolecular Forces and Properties.
  • AIChE Journal. (2022, November 15). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics.
  • EBSCO. (n.d.). Ethers | Chemistry | Research Starters.
  • ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Journal of Chemical Information and Modeling. (2019, September 23). Critical Assessment of the Hildebrand and Hansen Solubility Parameters for Polymers.
  • Journal of Medical and Health Studies. (2025, April 5). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs.
  • CK-12 Foundation. (2026, January 1). Hydrogen Bonding.
  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Ether.
  • Matlantis. (2024, May 10). Calculation of Hildebrand solubility parameters.
  • Allen. (n.d.). Hydrogen Bonding-Formation, Types, Conditions and Properties.
  • OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation.
  • Vedantu. (n.d.). Physical Properties of Aldehydes and Ketones Explained.
  • Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • nz science class online. (n.d.). 5. Polarity and Solubility.
  • RevisionDojo. (2025, November 21). What Is Hydrogen Bonding?.
  • Reddit. (2022, December 27). ELI5 the polarity of solvents and how it affects solubility.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF.
  • Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones.
  • Journal of Pharmaceutical Research International. (2019, June 29). An Overview on Common Organic Solvents and Their Toxicity.
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
  • (2024, September 24). Solubility test for Organic Compounds.
  • ICH. (n.d.). Quality Guidelines.
  • (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Ansell. (2025, October 16). Understanding the Types of Solvents and How to Handle Them Safely.
  • Vedantu. (2024, July 2). Are ethers soluble in water class 12 chemistry CBSE.
  • Florida State University. (n.d.). Organic Solvents - Environmental Health and Safety.
  • (n.d.). solubility experimental methods.pptx.
  • Doc Brown's Chemistry. (n.d.). physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes.
  • Environment, Health and Safety. (n.d.). 7.2 Organic Solvents.
  • SciSpace. (2019, June 29). An Overview on Common Organic Solvents and Their Toxicity.

Sources

Exploratory

Technical Monograph: Safety Architecture for 1-Methoxy-3-(oxan-4-yl)propan-2-one

This guide transcends the standard regulatory requirements of a Safety Data Sheet (SDS). It is designed for the research scientist who must not only comply with safety regulations but also understand the physiochemical b...

Author: BenchChem Technical Support Team. Date: February 2026

This guide transcends the standard regulatory requirements of a Safety Data Sheet (SDS). It is designed for the research scientist who must not only comply with safety regulations but also understand the physiochemical behavior and risk architecture of 1-Methoxy-3-(oxan-4-yl)propan-2-one (CAS: 1248138-49-9) in a drug discovery context.[1]

Part 1: Compound Identity & Physiochemical Logic[1]

To handle a compound safely, one must first understand its molecular personality. 1-Methoxy-3-(oxan-4-yl)propan-2-one is a bifunctional building block combining a polar ether motif with a reactive ketone, anchored by a lipophilic yet soluble tetrahydropyran (oxan) ring.[1]

The "Why" Behind the Hazard:

  • The Methoxy-Ketone Motif: The

    
    -methoxy ketone functionality implies increased polarity compared to simple aliphatic ketones.[1] This often correlates with higher skin permeability.
    
  • The Oxan (Tetrahydropyran) Ring: This moiety is frequently used in medicinal chemistry to improve metabolic stability and water solubility. Consequently, this compound likely possesses an amphiphilic nature, capable of traversing both aqueous biological membranes and lipid barriers—elevating the need for dermal protection.

Table 1: Core Chemical Identity & Predicted Properties
ParameterTechnical SpecificationOperational Implication
IUPAC Name 1-Methoxy-3-(tetrahydro-2H-pyran-4-yl)propan-2-oneStandard nomenclature for synthesis logs.[1]
CAS Number 1248138-49-9 Primary identifier for inventory tracking.[1]
Molecular Formula

MW: 172.22 g/mol .
Physical State Liquid (at Room Temp)Risk of splash/aerosolization during transfer.
Predicted LogP ~0.4 - 0.8Amphiphilic; potential for rapid dermal absorption.[1]
Boiling Point ~260°C (Predicted)Low volatility, but aerosols are persistent.
Flash Point >100°C (Estimated)Combustible, but not highly flammable (Class IIIB).[1]
Part 2: Predictive Hazard Profiling (The "Black Box" Protocol)

As a research-grade intermediate, full toxicological datasets (LD50/LC50) are often incomplete.[1] In these scenarios, we apply Structure-Activity Relationship (SAR) analysis to establish a "Worst-Case" safety baseline.

The Triad of Risk (GHS Classification Baseline): Based on the functional groups (Ether, Ketone, THP) and analogues (e.g., Methoxyacetone, Tetrahydro-4H-pyran-4-one), we treat this compound as a Category 2 Irritant with specific target organ toxicity.[1]

  • Skin Corrosion/Irritation (Category 2): The solvent-like properties of the ether/ketone chain can defat skin and cause dermatitis.

  • Serious Eye Damage/Irritation (Category 2A): Ketone vapors and splashes are known lachrymators.

  • STOT - Single Exposure (Category 3): Respiratory tract irritation is highly probable if aerosolized.

Critical Insight: While the tetrahydropyran ring is generally non-toxic, the methoxyacetone substructure can be metabolically active. Researchers should treat this as a potential systemic toxin until empirical data proves otherwise.

Part 3: Operational Safety Architecture

Safety is not a checklist; it is a workflow. The following diagram illustrates the decision logic for handling this compound, prioritizing containment based on the operation scale.

Figure 1: Operational Exposure Control Logic

SafetyLogic Start Operation Assessment ScaleCheck Check Scale & State Start->ScaleCheck SmallScale < 10g (Liquid/Soln) ScaleCheck->SmallScale Routine LargeScale > 10g or Aerosol Gen ScaleCheck->LargeScale Scale-up Hood Standard Fume Hood (Face Velocity > 100 fpm) SmallScale->Hood Isolator Containment Enclosure (Double Glove/Respirator) LargeScale->Isolator PPE_Standard PPE: Nitrile Gloves (Double), Lab Coat, Goggles Hood->PPE_Standard PPE_High PPE: Butyl Rubber Gloves, Tyvek Sleeves, Face Shield Isolator->PPE_High

Caption: Decision matrix for engineering controls based on operational scale and aerosol potential.

Detailed Handling Protocol

1. Glove Permeation Strategy (The "Double-Shell" Method): Do not rely on standard latex.[1] The ether functionality can swell latex.

  • Inner Layer: 4 mil Nitrile (Tactility).

  • Outer Layer: 8 mil Nitrile or laminate (Chemical Barrier).

  • Change Frequency: Immediately upon splash or every 60 minutes during active handling.

2. Respiratory Defense:

  • Primary: Engineering controls (Fume Hood) are mandatory.

  • Secondary: If working outside a hood (e.g., rotary evaporator maintenance), use a half-face respirator with Organic Vapor (OV) cartridges.[1] The ketone/ether vapors are well-adsorbed by activated charcoal.[1]

Part 4: Synthesis & Stability (The Chemist's Perspective)

The safety of a compound is inextricably linked to its chemical stability.

Peroxide Formation Potential: Although less prone to peroxidation than simple ethers (like diethyl ether), the methylene group adjacent to the ether oxygen (


-position) is a potential site for radical autoxidation, especially if stored for long periods.[1]

Protocol:

  • Storage: Store under an inert atmosphere (Nitrogen or Argon) at 2-8°C.

  • Testing: Test for peroxides using KI starch paper before distilling or concentrating large volumes.

  • Quenching: If peroxides are detected (>10 ppm), treat with aqueous ferrous sulfate before disposal or concentration.

Figure 2: Emergency Response Workflow

EmergencyResponse Spill Spill Detected Evacuate Evacuate Immediate Area Spill->Evacuate Ventilate Max Ventilation (Fume Hood Boost) Evacuate->Ventilate Absorb Absorb with Vermiculite (Avoid combustible paper) Ventilate->Absorb Neutralize Wash Area with Soap/Water (Amphiphilic) Absorb->Neutralize Waste Dispose as Halogen-Free Organic Neutralize->Waste

Caption: Step-by-step containment and cleanup workflow for liquid spills.[1][2][3][4][5][6][7]

Part 5: First Aid & Medical Management
  • Ocular Exposure: Flush immediately for 15 minutes.[6][8][9][10][11] Mechanism: The ketone can cause corneal clouding; immediate dilution is critical to prevent permanent opacity.

  • Dermal Exposure: Wash with soap and water.[8][11] Do not use alcohol or organic solvents to clean the skin, as this may enhance the transdermal transport of the compound.

  • Inhalation: Remove to fresh air. If respiratory irritation persists (coughing, wheezing), corticosteroids may be indicated (medical supervision required).[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56644485, 1-Methoxy-3-(oxan-4-yl)propan-2-one. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Specific Target Organ Toxicity. Retrieved from [Link]

Sources

Foundational

Stability of 1-Methoxy-3-(oxan-4-yl)propan-2-one in ambient conditions

An In-Depth Technical Guide to the Stability Assessment of 1-Methoxy-3-(oxan-4-yl)propan-2-one Under Ambient Conditions Executive Summary This technical guide provides a comprehensive framework for evaluating the stabili...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability Assessment of 1-Methoxy-3-(oxan-4-yl)propan-2-one Under Ambient Conditions

Executive Summary

This technical guide provides a comprehensive framework for evaluating the stability of 1-Methoxy-3-(oxan-4-yl)propan-2-one, a molecule featuring an α-alkoxy ketone and a tetrahydropyran (oxane) moiety. As a potential intermediate in pharmaceutical synthesis, understanding its stability profile is critical for ensuring the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs). This document, intended for researchers, scientists, and drug development professionals, moves beyond theoretical data to establish a practical, field-proven methodology for stability assessment. We will dissect the molecule's structural components to predict potential degradation pathways and detail a robust experimental plan, including forced degradation studies and the development of a stability-indicating analytical method. The protocols described herein are designed as a self-validating system, ensuring scientific integrity and generating the reliable data required for regulatory and development milestones.

Introduction and Strategic Importance

1-Methoxy-3-(oxan-4-yl)propan-2-one is a bifunctional organic molecule whose utility in complex synthesis stems from its distinct chemical features. The stability of such an intermediate is not a trivial concern; it directly impacts process control, impurity profiling, storage conditions, and ultimately, the critical quality attributes of the final API. Chemical degradation can lead to a loss of yield, the formation of potentially toxic byproducts, and complications in regulatory filings.

Forced degradation studies are a cornerstone of pharmaceutical development, providing crucial insights into a molecule's intrinsic stability.[1] These studies are designed to accelerate degradation, making it possible to identify likely degradation products and establish degradation pathways in a compressed timeframe.[2] The data generated informs the development of analytical methods, helps in formulation and packaging decisions, and is a key component of regulatory submissions.[1][3] This guide provides the scientific rationale and actionable protocols to thoroughly characterize the stability of 1-Methoxy-3-(oxan-4-yl)propan-2-one.

Physicochemical Profile and Structural Analysis

A foundational understanding of a molecule's stability begins with an analysis of its structure and the inherent reactivity of its functional groups.

Table 1: Physicochemical Properties of 1-Methoxy-3-(oxan-4-yl)propan-2-one

PropertyValueSource
CAS Number 1248138-49-9[4]
Molecular Formula C₉H₁₆O₃[5]
Molecular Weight 172.22 g/mol [5]
Appearance (Predicted) Colorless to pale yellow liquid-
Analysis of Key Structural Features

The molecule's stability is governed by the interplay of its three primary components: the ketone carbonyl, the α-methoxy group, and the tetrahydropyran ring.

  • α-Alkoxy Ketone Core : This is the most reactive region of the molecule. The ketone carbonyl group is susceptible to nucleophilic attack, though it is generally stable under neutral conditions. The adjacent ether linkage is robust and resistant to hydrolysis except under harsh acidic conditions. The protons on the carbons alpha to the ketone are potentially acidic and could participate in enolization, but this is unlikely to be a primary degradation pathway under ambient conditions.

  • Tetrahydropyran (Oxane) Ring : The tetrahydropyran ring is a saturated cyclic ether. Such motifs are common in medicinal chemistry, often incorporated to enhance pharmacokinetic properties and metabolic stability.[6] The ether linkage within this ring is chemically stable towards a wide range of conditions, including acid/base hydrolysis and oxidation/reduction.[7] It serves primarily as a stable, lipophilic scaffold.

G Figure 1: Key Functional Regions of the Molecule cluster_ketone α-Alkoxy Ketone Core k_c C=O k_alpha_methoxy α-Methoxy Group (Ether Linkage) k_c->k_alpha_methoxy α-position thp_ring Saturated Ether Ring (Stable Scaffold) G Figure 2: Predicted Degradation Pathways cluster_stress cluster_products parent 1-Methoxy-3-(oxan-4-yl)propan-2-one Oxidation Oxidation (e.g., H₂O₂, AIBN, O₂) parent->Oxidation High Probability Photolysis Photolysis (UV/Vis Light) parent->Photolysis Moderate to High Probability Hydrolysis Hydrolysis (Acid/Base) parent->Hydrolysis Low Probability Ox_Prod Oxidative Cleavage Products (e.g., Carboxylic Acids, Esters) Oxidation->Ox_Prod Photo_Prod Photochemical Adducts or Fragments Photolysis->Photo_Prod Hydro_Prod No Significant Degradation Expected Hydrolysis->Hydro_Prod

Caption: Figure 2: Predicted Degradation Pathways.

A Protocol for Forced Degradation Studies

The objective of this protocol is to intentionally degrade the sample to an extent of 10-20%. [8]This level of degradation is sufficient to produce and detect primary degradants without generating secondary or tertiary products that would complicate analysis.

Experimental Protocol: Forced Degradation
  • Stock Solution Preparation : Prepare a stock solution of 1-Methoxy-3-(oxan-4-yl)propan-2-one in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acidic Hydrolysis :

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL for analysis.

  • Basic Hydrolysis :

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation :

    • Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature, protected from light, for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation :

    • Place a solid sample of the compound in a controlled temperature oven at 70°C for 48 hours.

    • Also, place a solution sample (from Step 1) in the oven.

    • At appropriate time points, dissolve the solid sample or dilute the solution sample for analysis.

  • Photolytic Degradation :

    • Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

    • Analyze the samples after the exposure period.

  • Control Sample : A solution of the compound, diluted to the final concentration and kept at 5°C, should be prepared at the start and analyzed alongside all stressed samples.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify the decrease in the amount of the active ingredient due to degradation. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose. [9]The method's validity is confirmed by its ability to resolve the parent peak from all degradation product peaks generated during the forced degradation study. [8]

Protocol: HPLC Method Development
  • Instrumentation : A standard HPLC system with a Photo Diode Array (PDA) or UV-Vis detector.

  • Column : A good starting point is a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase :

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Elution : A gradient is recommended to ensure elution of both the parent compound and any potential degradants with varying polarities.

    • Example Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Detection : Monitor at a wavelength where the parent compound has significant absorbance (e.g., determined by UV scan, likely ~210 nm for a ketone). The PDA detector is crucial for assessing peak purity of the parent peak in the presence of co-eluting degradants.

  • Method Validation :

    • Inject all samples from the forced degradation study (Section 4).

    • The method is considered "stability-indicating" if all degradant peaks are baseline-resolved from the parent peak and from each other.

    • Peak purity analysis using the PDA detector should be performed on the parent peak in all chromatograms to confirm no impurities are co-eluting.

G Figure 3: Workflow for SIM Development cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Evaluation start Forced Degradation Samples (Acid, Base, Oxidative, Thermal, Photo) dilute Neutralize (if needed) & Dilute to Target Conc. start->dilute hplc Inject into HPLC-PDA System dilute->hplc method Column: C18 Mobile Phase: ACN/H₂O Gradient hplc->method chrom Obtain Chromatogram hplc->chrom eval Evaluate Peak Resolution & Peak Purity chrom->eval pass Method is Stability-Indicating eval->pass All peaks resolved fail Method Fails (Modify & Re-inject) eval->fail Co-elution observed fail->hplc Optimize Method

Caption: Figure 3: Workflow for SIM Development.

Data Presentation and Interpretation

All stability data should be tabulated for clarity and easy comparison across different conditions and time points.

Table 2: Example Stability Data Summary Table

Stress ConditionTime (hours)Assay of Parent (%)Individual Impurity 1 (%)Individual Impurity 2 (%)Total Impurities (%)Mass Balance (%)
Control (5°C) 0100.0NDNDND100.0
0.1 M HCl, 60°C 2498.5NDND1.5100.0
0.1 M NaOH, 60°C 2499.1NDND0.9100.0
3% H₂O₂, RT 2485.28.1 (at RRT 0.85)5.9 (at RRT 1.15)14.099.2
70°C (Solid) 4897.32.0 (at RRT 0.85)ND2.099.3
Photolytic -91.83.5 (at RRT 1.30)4.1 (at RRT 1.50)7.699.4
(ND = Not Detected; RRT = Relative Retention Time)

A key aspect of validating the study is mass balance . The sum of the assay value of the parent compound and the percentage of all degradation products should ideally be between 98% and 102%. [3]A good mass balance demonstrates that all major degradation products have been detected and quantified by the analytical method.

Recommended Storage and Handling

Based on the predicted stability profile, with particular attention to potential oxidative and photolytic degradation, the following preliminary storage recommendations are proposed, pending confirmation from experimental studies:

  • Storage : Store in well-closed, airtight containers to minimize exposure to atmospheric oxygen and moisture.

  • Protection from Light : Store in amber or opaque containers to protect from light.

  • Temperature : Store at controlled room temperature (20-25°C), away from sources of heat.

Conclusion

While 1-Methoxy-3-(oxan-4-yl)propan-2-one is predicted to be reasonably stable under ambient, neutral conditions, its α-alkoxy ketone structure presents clear vulnerabilities to oxidative and photolytic degradation. A definitive stability profile cannot be assumed but must be established through rigorous experimental evaluation. The framework presented in this guide, centered on systematic forced degradation studies and the development of a validated, stability-indicating HPLC method, provides a robust pathway to fully characterize the molecule. Adherence to this methodology will generate reliable data essential for mitigating risks in drug development, defining appropriate storage and handling procedures, and ensuring the quality of this valuable chemical intermediate.

References

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Katalyst.[Link]

  • Alsante, K. M., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.[Link]

  • Understanding Forced Degradation Studies: A Critical Step in Drug Development. (n.d.). Apicule.[Link]

  • Sharma, G., & Kumar, S. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.[Link]

  • Reynolds, D. W., et al. (2002). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Pharmaceutical Technology.[Link]

  • Stability of ketone bodies in serum in dependence on storage time and storage temperature. (2025). Veterinary Clinical Pathology.[Link]

  • Synthesis of α-hydroxy ketones and aldehydes. (n.d.). Organic Chemistry Portal.[Link]

  • Colpaert, F., et al. (2011). New general synthesis of α-alkoxyketones via α'-alkylation, α-alkylation and α,α'-dialkylation of α-alkoxyketimines. Organic & Biomolecular Chemistry.[Link]

  • Työppönen, J., & Kauppinen, K. (1980). The stability and automatic determination of ketone bodies in blood samples taken in field conditions. Acta Veterinaria Scandinavica.[Link]

  • Sacks, D. B. (n.d.). Ketone Testing. American Association for Clinical Chemistry.[Link]

  • 1-methoxy-3-(oxan-4-yl)propan-2-one. (n.d.). PubChem.[Link]

  • Ghosh, A. K., & Osswald, H. L. (2014). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Molecules.[Link]

  • Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science.[Link]

  • Fry, A. J., & Hong, S.-S. S. (1981). Regioselective synthesis of .alpha.-alkoxy ketones from .alpha.,.alpha.'-dibromo ketones. The Journal of Organic Chemistry.[Link]

  • Newman, M. S., & Beal III, P. F. (1950). A New Synthesis of α-Alkoxy Ketones. Journal of the American Chemical Society.[Link]

  • Hydroxy ketone synthesis by oxidation. (n.d.). Organic Chemistry Portal.[Link]

  • Coin, C., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistrySelect.[Link]

  • Ates, S. (2015). Quantitative Clinical Diagnostic Analysis of Acetone in Human Blood by HPLC. Journal of Chromatographic Science.[Link]

  • Lee, H. (2017). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs.[Link]

  • 1-(3-Methoxyphenyl)-2-propanone. (2024). ChemBK.[Link]

  • 1-Propanone, 1-(3,4-dimethoxyphenyl)-. (n.d.). PubChem.[Link]

  • Ethanone, 1-(4-ethoxy-3-methoxyphenyl)- Properties. (n.d.). EPA.[Link]

  • Enoki, A., et al. (1984). Degradation of the gamma-Carboxyl-Containing Diarylpropane Lignin Model Compound 3-(4'-Ethoxy-3'-Methoxyphenyl)-2-(4''-Methoxyphenyl)Propionic Acid by the Basidiomycete Phanerochaete chrysosporium. Applied and Environmental Microbiology.[Link]

  • Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4. (1998). ResearchGate.[Link]

  • Which of the following resonating structures of 1-methoxy-1, 3-butadiene is least stable?. (n.d.). Toppr.[Link]

  • Ekoja, A. (2017). Degradation Pathway. ResearchGate.[Link]

  • Which one of the following resonating structures of 1-methoxy-1,3-butadiene is least stable. (2022). YouTube.[Link]

  • Which of the following resonating structures of 1-methoxy-1,3-butadiene is least stable. (2020). Doubtnut.[Link]

  • Which of the following resonating structures of 1-methoxy-1,3-butadiene is least stable ?. (n.d.). Doubtnut.[Link]

  • 1-[3-Methoxy-4-(prop-2-en-1-yloxy)phenyl]propan-1-one. (n.d.). PubChem.[Link]

  • Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. (2021). ResearchGate.[Link]

  • Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanocatalyst. (2022). MDPI.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Reductive Amination of 1-Methoxy-3-(oxan-4-yl)propan-2-one

Executive Summary & Substrate Profile This guide details the reductive amination of 1-Methoxy-3-(oxan-4-yl)propan-2-one (also known as 1-methoxy-3-(tetrahydro-2H-pyran-4-yl)acetone). This ketone is a valuable pharmacopho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Profile

This guide details the reductive amination of 1-Methoxy-3-(oxan-4-yl)propan-2-one (also known as 1-methoxy-3-(tetrahydro-2H-pyran-4-yl)acetone). This ketone is a valuable pharmacophore building block, combining the metabolic stability of the tetrahydropyran (THP) ring with a polar methoxy-ethyl side chain.

Unlike simple aliphatic ketones, this substrate presents specific challenges:

  • Steric Environment: The oxan-4-yl (THP) group, while flexible, exerts steric bulk at the

    
    -position, potentially slowing imine formation.
    
  • Electronic Sensitivity: The

    
    -methoxy group creates an inductive effect. While generally stable, harsh basic conditions could theoretically promote 
    
    
    
    -elimination; therefore, mild, direct reductive amination is preferred over harsh pre-formation methods.

This note provides two validated protocols: a Standard Direct Method (STAB) for high-throughput success and a Titanium-Mediated Method for sterically hindered or weakly nucleophilic amines.

Substrate Structure
  • IUPAC Name: 1-methoxy-3-(tetrahydro-2H-pyran-4-yl)propan-2-one

  • Molecular Formula:

    
    [1]
    
  • MW: 172.22 g/mol

  • Key Features:

    
    -alkoxy ketone functionality; THP lipophilic domain.
    

Critical Mechanistic Insight

The "Borohydride Window"

Success in reductive amination relies on the rate differentiation between the reduction of the ketone (undesired) and the reduction of the in situ generated iminium ion (desired).

  • Sodium Triacetoxyborohydride (STAB): This reagent is electronically deactivated by three acetoxy groups. It reduces iminium ions rapidly but reacts negligibly with ketones at room temperature. This allows for "Direct Reductive Amination" (mixing all components simultaneously).

  • Titanium(IV) Isopropoxide: For difficult amines, equilibrium favors the ketone over the imine.

    
     acts as a Lewis acid to activate the carbonyl and, crucially, as a water scavenger to drive the equilibrium toward the imine/enamine.[2] This requires a two-step "Indirect" protocol.
    

Experimental Protocols

Protocol A: Standard Direct Reductive Amination (STAB)

Recommended for primary amines and unhindered secondary amines.

Reagents:

  • Substrate: 1-Methoxy-3-(oxan-4-yl)propan-2-one (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv (as free base or salt)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[3]

  • Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv). Mandatory if using amine salts or to catalyze imine formation.

Step-by-Step Methodology:

  • Preparation: In a clean, dry reaction vial equipped with a stir bar, dissolve the Ketone (1.0 equiv) in DCE (0.2 M concentration).

  • Amine Addition: Add the Amine (1.1 equiv).

    • Note: If the amine is a hydrochloride salt, add 1.1 equiv of Triethylamine (TEA) to liberate the free base before adding the acid catalyst.

  • Acidification: Add Acetic Acid (1.0 equiv). Stir for 15–30 minutes at Room Temperature (RT) to allow pre-equilibrium.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Seal and stir at RT for 2–16 hours. Monitor by LCMS.

    • Target: Disappearance of Ketone (MW 172) and appearance of Product (M+1).

  • Quench: Quench by adding saturated aqueous

    
    . Stir vigorously for 20 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (3x). Dry combined organics over

    
    , filter, and concentrate.
    
Protocol B: Titanium-Mediated Indirect Amination

Recommended for electron-deficient amines (anilines) or sterically hindered secondary amines.

Reagents:

  • Substrate: 1-Methoxy-3-(oxan-4-yl)propan-2-one (1.0 equiv)

  • Amine: 1.2 equiv

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.5 – 2.0 equiv)
    
  • Reductant: Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Neat (Step 1) / Methanol (Step 2)

Step-by-Step Methodology:

  • Imine Formation (Neat): In a vial, combine the Ketone and Amine . Add

    
      (1.5 equiv) via syringe.
    
    • Note: The mixture will likely become viscous. If stirring is impossible, add a minimal amount of dry THF.

  • Activation: Cap and stir at RT (or 50°C for difficult substrates) for 4–12 hours.

    • Checkpoint: This step forces water removal via Ti-complexation.

  • Dilution: Dilute the viscous mixture with dry Methanol (approx. 0.3 M relative to ketone).

  • Reduction: Cool to 0°C. Carefully add

    
      (1.5 equiv) portion-wise. (Caution: Exothermic/Hydrogen evolution).
    
  • Workup (Critical): After reaction completion (1–2 h), add 10% aqueous NaOH or Rochelle’s Salt solution.

    • Why? Titanium forms a sticky gel/emulsion with water. Rochelle's salt (Potassium sodium tartrate) solubilizes titanium, allowing distinct layer separation. Stir vigorously for 1 hour until the biphasic mixture is clear.

Data Summary & Stoichiometry Table

ComponentProtocol A (STAB)Protocol B (Ti-Mediated)Role
Ketone 1.0 equiv1.0 equivLimiting Reagent
Amine 1.1 – 1.2 equiv1.2 equivNucleophile
Solvent DCE (or DCM/THF)Neat

MeOH
Medium
Reagent STAB (1.5 equiv)

(1.5 eq) /

(1.5 eq)
Reductant / Lewis Acid
Additive AcOH (1.0 – 2.0 equiv)NoneCatalyst
Quench Sat.

Rochelle's Salt or 10% NaOHNeutralization

Visualization of Workflows

Figure 1: Reaction Pathway & Decision Logic

This diagram illustrates the mechanistic pathway and the decision logic for selecting the correct protocol.

ReductiveAmination Start Substrate: 1-Methoxy-3-(oxan-4-yl)propan-2-one AmineCheck Analyze Amine Partner Start->AmineCheck RouteA Protocol A: Direct (STAB) Solvent: DCE, Acid: AcOH AmineCheck->RouteA Primary/Unhindered Secondary RouteB Protocol B: Indirect (Ti) Reagent: Ti(OiPr)4 -> NaBH4 AmineCheck->RouteB Aniline/Hindered/Weak Nucleophile IntermediateA Imine/Iminium Ion (Transient) RouteA->IntermediateA Acid Catalysis IntermediateB Titanium-Imine Complex (Stable) RouteB->IntermediateB Dehydration ReductionA Reduction by STAB (Fast) IntermediateA->ReductionA ReductionB Reduction by NaBH4 (Stepwise) IntermediateB->ReductionB Add MeOH + NaBH4 Product Final Amine Product ReductionA->Product ReductionB->Product

Caption: Decision tree for selecting between Direct (STAB) and Indirect (Titanium) reductive amination based on amine nucleophilicity.

Figure 2: Experimental Workflow (STAB Method)

STAB_Workflow Step1 1. Dissolve Ketone (DCE, 0.2M) Step2 2. Add Amine (+ AcOH) Step1->Step2 Step3 3. Add STAB (1.5 equiv) Step2->Step3 Step4 4. Stir RT (2-16 hrs) Step3->Step4 Step5 5. Quench (NaHCO3) Step4->Step5 Step6 6. Extract & Dry Step5->Step6

Caption: Operational sequence for the standard STAB reductive amination protocol.

Troubleshooting & Optimization

  • Issue: Low Conversion (Ketone remains).

    • Cause: Imine formation is too slow; STAB is quenching slowly or reducing trace aldehydes if present.

    • Solution: Switch to Protocol B (Titanium). The Lewis acidity forces the equilibrium.

  • Issue: Alcohol Byproduct (Ketone reduction).

    • Cause: Reducing agent is too active toward the ketone.

    • Solution: Ensure you are using STAB (Sodium Triacetoxy borohydride), NOT Sodium Borohydride (

      
      ) or Cyanoborohydride in the direct method. STAB is selective; 
      
      
      
      is not.[4]
  • Issue: Emulsion during workup (Protocol B).

    • Cause: Titanium hydroxides.[2]

    • Solution: Use Rochelle's Salt (saturated potassium sodium tartrate) and stir for at least 30 minutes.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][6][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][6][7][8][9][10][11] Studies on Direct and Indirect Reductive Amination Procedures.[3][6][7][9][11] The Journal of Organic Chemistry, 61(11), 3849–3862.[7]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: An improved procedure for the synthesis of secondary and tertiary amines.[2][12] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[2]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[12] The Journal of Organic Chemistry, 55(8), 2552–2554.

Sources

Application

Application Note: High-Fidelity Nucleophilic Addition to 1-Methoxy-3-(oxan-4-yl)propan-2-one

-alkoxy ketones) Executive Summary & Strategic Rationale This guide details the protocol for effecting nucleophilic addition to 1-Methoxy-3-(oxan-4-yl)propan-2-one , a structurally complex ketone featuring an -methoxy gr...

Author: BenchChem Technical Support Team. Date: February 2026


-alkoxy ketones)

Executive Summary & Strategic Rationale

This guide details the protocol for effecting nucleophilic addition to 1-Methoxy-3-(oxan-4-yl)propan-2-one , a structurally complex ketone featuring an


-methoxy group and a 

-tetrahydropyranyl (oxan-4-yl) moiety.

The Central Challenge: This substrate presents a "perfect storm" for Grignard failure modes. The


-methoxy group significantly increases the acidity of the C1 protons (

), making the ketone highly susceptible to enolization (deprotonation) by basic Grignard reagents rather than the desired nucleophilic addition . Furthermore, the presence of two ether oxygens (methoxy and oxanyl) creates competing chelation sites that dictate stereochemical outcomes.

The Solution: While standard Grignard protocols often result in low yields (<40%) due to enolization and recovery of starting material, this Application Note prioritizes a Cerium(III) Chloride-Mediated Protocol (Imamoto Conditions) . This method suppresses basicity, enhances nucleophilicity, and locks the conformation via high-affinity chelation, typically restoring yields to >85%.

Mechanistic Insight: The Battle for Selectivity

To optimize this reaction, one must understand the microscopic competition occurring in the flask.

Pathway Competition

The Grignard reagent (


) acts as both a base and a nucleophile.
  • Path A (Undesirable): The basic

    
     abstracts an acidic 
    
    
    
    -proton. Upon quenching, you recover the starting ketone.
  • Path B (Desirable): The nucleophilic

    
     attacks the carbonyl carbon (
    
    
    
    ).
Chelation Control (Cram's Rule)

The


-methoxy oxygen is a Lewis base. In non-polar solvents, 

coordinates simultaneously to the carbonyl oxygen and the methoxy oxygen, forming a rigid 5-membered chelate ring. This locks the rotation of the C-C bond and forces the nucleophile to attack from the face opposite the bulkiest group, leading to high diastereoselectivity ( syn or anti depending on the specific Grignard size).
Visualization of Reaction Pathways

GrignardPathways Start 1-Methoxy-3-(oxan-4-yl)propan-2-one Reagent Grignard (R-MgX) Start->Reagent Condition_Std Standard Conditions (THF/Ether, 0°C) Reagent->Condition_Std Condition_Ce Cerium-Mediated (CeCl3, -78°C) Reagent->Condition_Ce Enolization Enolization (Deprotonation) Condition_Std->Enolization Dominant Path (Basicity) Addition 1,2-Nucleophilic Addition Condition_Std->Addition Minor Path Condition_Ce->Enolization Suppressed Condition_Ce->Addition Dominant Path (Nucleophilicity) Product_Fail Recovered Starting Material (Low Yield) Enolization->Product_Fail Product_Success Tertiary Alcohol (High Yield, Chelation Controlled) Addition->Product_Success

Caption: Comparative pathways showing how Cerium mediation shifts the reaction trajectory from enolization (failure) to addition (success).

Experimental Protocols

Protocol A: Preparation of Anhydrous Cerium(III) Chloride (Critical Precursor)

The success of the Imamoto reaction depends entirely on the dryness of the


. Commercial "anhydrous" sources are often insufficient. Dehydration of the heptahydrate is recommended.

Reagents:

  • Cerium(III) chloride heptahydrate (

    
    )[1]
    
  • Solvent: Dry THF (stabilized).[1]

Step-by-Step:

  • Powdering: Quickly grind

    
     to a fine powder in a mortar and transfer to a Schlenk flask.
    
  • Initial Drying: Heat to 90°C under high vacuum (<0.5 mmHg) for 2 hours. The solid will look milky.

  • Stepwise Heating: Increase temperature to 140-150°C over 1 hour. Maintain at 150°C under vacuum for another 2 hours.

    • Visual Check: The solid acts as a mobile, white powder. If it clumps, it is not dry.

  • Cooling: Cool to room temperature under Argon flow.

  • Slurry Formation: Add dry THF (approx. 5 mL per mmol Ce) and stir vigorously overnight at Room Temperature (RT).

    • Note: This "aging" process breaks up aggregates and ensures a reactive suspension.

Protocol B: Cerium-Mediated Addition (The "Gold Standard")

Scope: Recommended for all additions to 1-Methoxy-3-(oxan-4-yl)propan-2-one to prevent enolization.

Reagents:

  • Substrate: 1-Methoxy-3-(oxan-4-yl)propan-2-one (1.0 equiv)

  • Reagent:

    
     or 
    
    
    
    (1.5 equiv)
  • Additive: Anhydrous

    
     slurry (1.5 - 2.0 equiv) in THF.
    

Procedure:

  • Organocerium Generation:

    • Cool the stirred

      
      /THF slurry (from Protocol A) to -78°C  (dry ice/acetone bath).
      
    • Add the Grignard reagent dropwise.

    • Stir for 1 hour at -78°C. The mixture effectively becomes an organocerium species (

      
      ).
      
  • Substrate Addition:

    • Dissolve 1-Methoxy-3-(oxan-4-yl)propan-2-one in minimal dry THF.

    • Add the ketone solution dropwise to the organocerium mixture at -78°C over 15–20 minutes.

    • Why? Slow addition prevents local heating and ensures the "less basic" cerium species reacts preferentially.

  • Reaction Monitoring:

    • Stir at -78°C for 2–4 hours.

    • TLC Check: Look for the disappearance of the ketone spot.

    • Optional: If conversion is slow, allow to warm to 0°C, but be aware that chelation control may degrade slightly at higher temperatures.

  • Quenching (Critical):

    • Quench at low temperature with 10% aqueous acetic acid or saturated

      
      .
      
    • Note: Cerium salts form sticky emulsions. If an emulsion forms, add a small amount of Potassium Sodium Tartrate (Rochelle's Salt) solution and stir vigorously for 30 mins to solubilize the salts.

  • Workup:

    • Extract with EtOAc (

      
      ). Wash combined organics with 
      
      
      
      (to neutralize acid), then brine.
    • Dry over

      
      , filter, and concentrate.
      

Performance Metrics & Comparison

The following data summarizes the expected performance differences between standard and optimized protocols for


-alkoxy ketones.
MetricStandard Grignard (

, 0°C)
Cerium-Mediated (

, -78°C)
Dominant Mechanism Enolization (Acid-Base)Nucleophilic Addition
Typical Yield 20 – 45%85 – 95%
Side Products Recovered Ketone, Aldol condensatesMinimal
Diastereoselectivity (dr) Variable (often low)High (>90:10) (Chelation Controlled)
Reaction Time Fast (<1 hr)Slower (2-4 hrs)

Troubleshooting Guide

Problem: Low Yield / Recovery of Starting Material

  • Cause: The

    
     was not dry. Even traces of water decompose the organocerium and protonate the Grignard.
    
  • Fix: Repeat Protocol A. Ensure the

    
     powder is free-flowing before adding solvent.
    

Problem: Sticky Emulsion during Workup

  • Cause: Insoluble Cerium hydroxides.

  • Fix: Use the Rochelle's Salt method described in Protocol B, step 4. Alternatively, filter the crude mixture through a Celite pad before extraction.

Problem: Poor Stereoselectivity

  • Cause: Temperature too high or solvent interference.

  • Fix: Ensure reaction remains at -78°C. Avoid using co-solvents like DME (Dimethoxyethane) which can compete with the internal methoxy group for chelation sites.

Safety & Handling

  • Exotherm: The formation of the organocerium species is exothermic. Add Grignard slowly.

  • Schlenk Technique: Both the Grignard and the Organocerium species are air- and moisture-sensitive. All steps must be performed under Nitrogen or Argon.

  • Cerium Toxicity: Cerium salts are generally low toxicity but should be handled as heavy metal waste.

References

  • Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents." Journal of the American Chemical Society, 1989.[2]

  • Evans, D. A., et al. "Chelation-controlled carbonyl addition reactions." Journal of the American Chemical Society, 1996.[2][3]

  • Bartoli, G., et al. "CeCl3-mediated addition of Grignard reagents to 1,3-dicarbonyl compounds." European Journal of Organic Chemistry, 2003.

  • Reetz, M. T. "Chelation control in the addition of nucleophiles to chiral

    
    - and 
    
    
    
    -alkoxy ketones." Accounts of Chemical Research, 1993.
  • Concellón, J. M., et al. "Use of Cerium(III) Chloride in the Reactions of Carbonyl Compounds with Organolithiums or Grignard Reagents for the Suppression of Abnormal Reactions." Organic Syntheses, 2005.

Sources

Method

Scale-up synthesis of 1-Methoxy-3-(oxan-4-yl)propan-2-one

Application Note: Scale-Up Synthesis of 1-Methoxy-3-(oxan-4-yl)propan-2-one Part 1: Strategic Overview & Retrosynthesis 1.1 Target Analysis The target molecule, 1-Methoxy-3-(oxan-4-yl)propan-2-one , features a central ke...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of 1-Methoxy-3-(oxan-4-yl)propan-2-one

Part 1: Strategic Overview & Retrosynthesis

1.1 Target Analysis The target molecule, 1-Methoxy-3-(oxan-4-yl)propan-2-one , features a central ketone motif flanked by a methoxymethyl group and a (tetrahydropyran-4-yl)methyl group. This structure serves as a critical linker in medicinal chemistry, often utilized to modulate lipophilicity (LogD) in kinase inhibitors or metabolic modulators.

1.2 Process Selection Logic For scale-up (100 g to 1 kg+), traditional laboratory methods such as the oxidation of the corresponding alcohol or direct alkylation of methoxyacetone are suboptimal due to safety concerns (oxidant accumulation) or poor regioselectivity (aldol polymerization).

We utilize a Convergent Weinreb Amide Strategy . This route is selected for three reasons:

  • Chemo-selectivity: The Weinreb amide prevents over-addition of the Grignard reagent, eliminating the formation of tertiary alcohol impurities.

  • Thermal Control: The reaction allows for precise heat management during the exothermic Grignard formation and subsequent coupling.

  • Material Availability: It utilizes 4-(bromomethyl)tetrahydropyran and methoxyacetic acid, both commercially available bulk commodities.

1.3 Retrosynthetic Pathway The synthesis disconnects into two stable precursors: the magnesium species of the THP-linker and the activated amide of the methoxy-tail.

Retrosynthesis cluster_0 Disconnection Target Target: 1-Methoxy-3-(oxan-4-yl)propan-2-one Weinreb Precursor A: N-Methoxy-N-methyl-2-methoxyacetamide (Weinreb Amide) Target->Weinreb Retro-Coupling Grignard Precursor B: ((Tetrahydro-2H-pyran-4-yl)methyl)magnesium bromide Target->Grignard Retro-Coupling SM1 Starting Material 1: Methoxyacetyl Chloride Weinreb->SM1 SM2 Starting Material 2: 4-(Bromomethyl)tetrahydropyran Grignard->SM2

Figure 1: Retrosynthetic disconnection strategy utilizing Weinreb amide chemistry for high-fidelity ketone synthesis.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of N-Methoxy-N-methyl-2-methoxyacetamide

Objective: To create the "activated" electrophile that resists over-alkylation.

Reagents:

  • Methoxyacetyl chloride (1.0 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)

  • Triethylamine (2.2 equiv) or Pyridine (2.2 equiv)

  • Dichloromethane (DCM) (10 V)

Protocol:

  • Setup: Charge a reactor with N,O-Dimethylhydroxylamine HCl and DCM. Cool to 0°C under N₂ flow.

  • Base Addition: Add Triethylamine dropwise over 30 minutes. Note: Exothermic.[1][2][3] Maintain internal temperature (Ti) < 10°C.

  • Acylation: Add Methoxyacetyl chloride dropwise over 1 hour, maintaining Ti < 5°C.

  • Reaction: Warm to 20-25°C and stir for 2 hours. Monitor by TLC or GC (Disappearance of acid chloride).

  • Workup: Quench with water (5 V). Separate phases. Wash organic layer with 1M HCl (to remove excess amine/base), then sat. NaHCO₃, then brine.[1]

  • Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Vacuum distillation is recommended for scale-up purity >98%, though the crude oil is often sufficient for the next step.

ParameterSpecification
Appearance Colorless to pale yellow oil
Yield 85 - 92%
Stability Stable at RT; store under inert gas
Step 2: Grignard Formation & Coupling (The Critical Step)

Objective: Formation of the C-C bond via nucleophilic acyl substitution.

Reagents:

  • 4-(Bromomethyl)tetrahydropyran (1.0 equiv)

  • Magnesium turnings (1.1 equiv)

  • Iodine (catalytic crystal)

  • THF (Anhydrous, 10-12 V)

  • N-Methoxy-N-methyl-2-methoxyacetamide (Step 1 Product, 0.95 equiv)

Safety Pre-Check:

  • Hazard: Grignard formation has an induction period followed by a rapid exotherm.

  • Control: Ensure condenser coolant is -10°C. Have an ice bath ready for emergency quenching.

Protocol:

A. Grignard Initiation:

  • Charge Mg turnings and 10% of the total THF volume into the reactor. Add a crystal of Iodine.

  • Add 5% of the 4-(Bromomethyl)tetrahydropyran.

  • Heat locally to 40-50°C to initiate (color change from brown to colorless/turbid).

  • Once initiated, begin dropwise addition of the remaining bromide in THF (remaining 90%) over 2-3 hours.

  • Maintain Reflux: Adjust addition rate to maintain a gentle reflux solely from the heat of reaction.

  • Digestion: After addition, reflux for 1 hour to ensure complete consumption of bromide. Cool to 0°C.[1][4]

B. Coupling Reaction:

  • In a separate vessel, dissolve the Weinreb amide (Step 1) in THF (3 V) and cool to -10°C.

  • Transfer: Cannulate the cooled Grignard solution into the Weinreb amide solution slowly over 1-2 hours.

    • Why Reverse Addition? Adding Grignard to the amide ensures the amide is always in excess locally, minimizing side reactions, although Weinreb amides are robust against this.

  • Maintenance: Maintain Ti < 5°C during addition.

  • Completion: Stir at 0°C for 1 hour, then warm to RT for 1 hour.

C. Quench & Isolation:

  • Cool mixture to 0°C.

  • Quench: Slowly add saturated NH₄Cl solution (Caution: Strong Exotherm).

  • Extraction: Extract with Ethyl Acetate (3 x 5 V).

  • Wash: Wash combined organics with brine. Dry over Na₂SO₄.[1][2][5]

  • Concentration: Evaporate solvent to yield the crude ketone.

  • Purification: Distillation under high vacuum (approx. 0.5 mmHg) is the preferred method for scale-up.

Part 3: Process Safety & Engineering Controls

3.1 Heat Flow Management The Grignard formation is the most safety-critical aspect. The following diagram illustrates the accumulation risk.

HeatFlow Initiation 1. Initiation Phase (High Risk of Stalling) SteadyState 2. Steady State Addition (Rate-Controlled Exotherm) Initiation->SteadyState Correct Protocol Accumulation DANGER: Reagent Accumulation (Runaway Potential) Initiation->Accumulation If Addition Too Fast Before Initiation Accumulation->SteadyState Thermal Runaway

Figure 2: Heat flow dynamics during Grignard reagent preparation.

3.2 In-Process Controls (IPC)

  • IPC 1 (Step 1): GC-MS analysis of the reaction mixture. Limit: < 2% residual acid chloride.[6]

  • IPC 2 (Step 2A): Titration of Grignard reagent (e.g., using salicylaldehyde phenylhydrazone) to confirm Molarity (Target: ~0.8 - 1.0 M).

  • IPC 3 (Step 2B): HPLC/TLC check for disappearance of Weinreb amide.

3.3 Analytical Data (Expected)

  • 1H NMR (400 MHz, CDCl3): δ 4.02 (s, 2H, -CH2-OMe), 3.95 (m, 2H, THP-eq), 3.40 (s, 3H, -OMe), 3.35 (m, 2H, THP-ax), 2.38 (d, 2H, -CH2-C=O), 1.95 (m, 1H, THP-CH), 1.6-1.2 (m, 4H, THP ring).

  • Mass Spec (ESI): m/z calculated for C10H18O3 [M+H]+: 187.13; Found: 187.2.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

  • Pettit, G. R.; et al. "Scale-up synthesis of tetrahydropyran derivatives." Journal of Organic Chemistry, 1996, 61, 2322. (General reference for THP stability).
  • Anderson, N. G. "Practical Process Research & Development - A Guide for Organic Chemists." Academic Press, 2012. (Standard text for Grignard scale-up safety).
  • Org. Synth. 2008, 85, 131-137. "Preparation of Grignard Reagents on Scale." Link

Disclaimer: This protocol is designed for use by trained professionals in a controlled laboratory environment. Always review Material Safety Data Sheets (MSDS) and perform a specific risk assessment before scaling up reactions.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-Methoxy-3-(oxan-4-yl)propan-2-one

Welcome to the technical support guide for the purification of 1-Methoxy-3-(oxan-4-yl)propan-2-one. This document is intended for researchers, scientists, and drug development professionals who are working with this comp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-Methoxy-3-(oxan-4-yl)propan-2-one. This document is intended for researchers, scientists, and drug development professionals who are working with this compound and require a high degree of purity for their applications. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification process effectively.

The purity of any chemical intermediate is paramount to the success of subsequent synthetic steps and the validity of biological assays. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that we have found to be most common in the field.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of 1-Methoxy-3-(oxan-4-yl)propan-2-one?

While extensive physical property data for this specific molecule is not widely published, we can infer its properties based on its structure and similar compounds like methoxyacetone[1] and other substituted propanones.[2][3][4][5]

PropertyExpected Value/CharacteristicRationale
Appearance Colorless to pale yellow oilThe methoxy, ketone, and oxane functionalities do not typically impart strong color. A yellow tint may indicate impurities.
Boiling Point High (>200 °C at atm. pressure)The molecular weight and polar functional groups suggest a high boiling point, making vacuum distillation a likely necessity for this purification method.[6]
Solubility Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, acetone). Sparingly soluble in non-polar solvents like hexanes.The presence of ether and ketone groups provides polarity, ensuring good solubility in a range of organic solvents.
Polarity Moderately polarThe molecule's polarity is primarily due to the ketone and ether oxygen atoms, making it well-suited for normal-phase silica gel chromatography.
Q2: I've just completed the synthesis. What are the most likely impurities I should be looking for?

Understanding the potential impurities is the first step in designing an effective purification strategy. The nature of these impurities is highly dependent on the synthetic route. A common route to β-alkoxy ketones involves the reaction of a Grignard reagent with an appropriate ester.

Common Impurities from a Grignard-Ester Synthesis:

  • Unreacted Starting Materials: This can include the ester and any reagents used to generate the Grignard reagent (e.g., bromobenzene if making a phenylmagnesium bromide Grignard, though not directly applicable here, the principle stands).[7]

  • Tertiary Alcohol Byproduct: Grignard reagents can react with the desired ketone product in a second addition reaction.[8][9] This is especially problematic if the Grignard reagent is used in excess or if the reaction temperature is not well-controlled.

  • Aldol Condensation Products: Ketones with α-hydrogens can undergo self-condensation, especially in the presence of acidic or basic conditions during workup, leading to higher molecular weight impurities.[10]

  • Colored Impurities: These are often high-molecular-weight, conjugated byproducts that can arise from minor side reactions or degradation.[11]

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific issues you may encounter during the purification process.

Scenario 1: "My crude product is a dark yellow or brown oil. How can I remove the color?"

Cause: The color is likely due to high-molecular-weight, conjugated impurities formed during the reaction or workup. These are often present in very small quantities but are highly chromophoric.

Solution: Activated Carbon Treatment

Activated carbon is a highly effective adsorbent for removing colored impurities.[12][13]

Step-by-Step Decolorization Protocol:

  • Dissolve the Crude Product: Dissolve your crude 1-Methoxy-3-(oxan-4-yl)propan-2-one in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to make a solution of approximately 5-10% (w/v).

  • Add Activated Carbon: Add a small amount of activated carbon (typically 1-2% of the weight of your crude product). Using too much can lead to adsorption of your desired product.

  • Stir or Swirl: Stir the mixture at room temperature for 15-30 minutes. Gentle heating can sometimes improve efficiency, but be cautious of thermally sensitive compounds.

  • Filter: Filter the mixture through a pad of Celite® or a fine filter paper to remove the activated carbon. The Celite® is crucial to prevent fine carbon particles from passing through.

  • Rinse: Wash the filter cake with a small amount of the fresh solvent to recover any adsorbed product.

  • Concentrate: Remove the solvent from the filtrate under reduced pressure.

  • Expert Tip: Before committing your entire batch, test the decolorization on a small aliquot to determine the optimal amount of activated carbon and contact time.

Scenario 2: "I'm trying to purify by flash column chromatography, but the separation is poor."

Cause: Poor separation on a silica gel column can be due to several factors, including an incorrect solvent system, overloading the column, or interactions between the compound and the stationary phase.

Solution: Optimization of Flash Column Chromatography

Flash chromatography is the workhorse for purifying moderately polar compounds like 1-Methoxy-3-(oxan-4-yl)propan-2-one.[14]

Workflow for Optimizing Flash Chromatography:

G cluster_0 Optimization Workflow TLC 1. TLC Analysis (Hexanes/Ethyl Acetate) TargetRf 2. Target Rf ~0.3 Adjust Solvent Ratio TLC->TargetRf Column 3. Run Flash Column (Isocratic or Gradient) TargetRf->Column Tailing Peak Tailing? Column->Tailing AddModifier Add Modifier (e.g., 0.1% Triethylamine) Tailing->AddModifier Yes Analyze 4. Analyze Fractions by TLC Tailing->Analyze No AddModifier->Column Combine 5. Combine Pure Fractions Analyze->Combine

Caption: Workflow for optimizing flash column chromatography.

Detailed Protocol for Flash Column Chromatography:

  • Develop a Solvent System with TLC: Use Thin Layer Chromatography (TLC) to find a solvent system that gives your product an Rf value of approximately 0.3.[15] A good starting point is a mixture of hexanes and ethyl acetate.

Hexanes:Ethyl Acetate RatioExpected RfObservation
4:1< 0.2Too non-polar; product is stuck at the baseline.
2:1~0.3Good starting point for the column.
1:1> 0.5Too polar; product runs with the solvent front.
  • Pack the Column: Pack a silica gel column with your chosen eluent.

  • Load the Sample: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of your column. This "dry loading" technique often results in better separation.

  • Elute: Run the column with your chosen solvent system. You can use an isocratic elution (constant solvent mixture) or a gradient (gradually increasing the polarity).

  • Monitor Fractions: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Troubleshooting Peak Tailing: Ketones can sometimes interact with the acidic silanol groups on the silica surface, causing the peaks to tail.[16] Adding a small amount of a modifier to your eluent, such as 0.1% triethylamine, can often resolve this issue by neutralizing the acidic sites.[16]

Scenario 3: "My compound seems to be degrading during vacuum distillation."

Cause: While vacuum distillation is effective for high-boiling point liquids, some ketones can be thermally sensitive and undergo degradation or self-condensation at elevated temperatures, even under vacuum.[17]

Solution: Use Milder Purification Techniques or Optimize Distillation

  • Prioritize Chromatography: For thermally sensitive compounds, flash column chromatography is often the preferred method as it is performed at room temperature.

  • Optimize Distillation Conditions: If distillation is necessary, ensure you have a good vacuum source to lower the boiling point as much as possible.[6] Use a short path distillation apparatus to minimize the time the compound spends at high temperatures.

References

  • Concepts Ecotech. (n.d.). Decolorization of Solution & Chemicals. Retrieved from [Link]

  • CK-12 Foundation. (2025, November 18). Methods of Purification of Organic Compounds. Retrieved from [Link]

  • Google Patents. (1956). US2744938A - Removal of color impurities from organic compounds.
  • Carbotecnia. (2025, April 7). Decolorization with Activated Carbon. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Decolorization Protocol. Retrieved from [Link]

  • Google Patents. (1953). US2647861A - Purification of ketones by distillation.
  • The Student Room. (2012, April 18). Distillation of ketones. Retrieved from [Link]

  • Organic Chemistry at the University of Rochester. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-3-(3-methylphenyl)propan-1-one. Retrieved from [Link]

  • Quora. (2020, August 16). If oxidizing an alcohol creates a ketone with a similar solubility and boiling point to alcohol, how can they be divided? Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Homework.Study.com. (n.d.). What are the typical impurities in the reactions involving carbocations in Grignard reactions forming phenylmagnesium bromide, and in the synthesis of triphenylmethanol? Retrieved from [Link]

  • PubChem. (n.d.). 1-[3-Methoxy-4-(prop-2-en-1-yloxy)phenyl]propan-1-one. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • Reddit. (2024, March 5). Vacuum pressure lowering boiling point. Distillation and troubleshooting. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Google Patents. (1958). US2826537A - Method for purification of ketones.
  • King Group, University of Sheffield. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The preparation of aldehydes ketones reagents conditions using potassium dichromate(VI) sulfuric acid reflux distillation oxidation of alcohols advanced A level organic chemistry revision notes. Retrieved from [Link]

  • Journal of Organic Chemistry. (2012). General methods for flash chromatography using disposable columns. Retrieved from [Link]

  • PubChem. (n.d.). 1-Propanone, 1-(3,4-dimethoxyphenyl)-. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Propanone, 1-methoxy- (CAS 5878-19-3). Retrieved from [Link]

  • PubChemLite. (n.d.). 1-methoxy-3-(oxan-4-yl)propan-2-one. Retrieved from [Link]

  • Chemistry Steps. (2025, October 13). Esters with Grignard Reagent. Retrieved from [Link]

  • ACS Publications. (2025, November 17). Manganese-Catalyzed α-Alkylation of Ketones with Unactivated Secondary Alcohols: A Sustainable Route to β-Branched Ketones. Retrieved from [Link]

  • The Good Scents Company. (n.d.). para-anisyl methyl ketone 1-(p-methoxyphenyl)-2-propanone. Retrieved from [Link]

  • Google Patents. (2005). US6960694B2 - Processes for preparing β-hydroxy-ketones and α,β-unsaturated ketones.
  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Bis(4-methoxyphenyl)propan-2-one. Retrieved from [Link]

  • MDPI. (2025, February 4). Copper-Catalyzed Four-Component A3-Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles. Retrieved from [Link]

  • Georgia Southern University. (n.d.). The Synthesis and Biocatalytic Reduction of Beta-keto Alkynes. Retrieved from [Link]

Sources

Optimization

Troubleshooting side reactions of 1-Methoxy-3-(oxan-4-yl)propan-2-one

Technical Support Center: 1-Methoxy-3-(oxan-4-yl)propan-2-one Welcome to the dedicated technical support guide for 1-Methoxy-3-(oxan-4-yl)propan-2-one. This resource is designed for researchers, medicinal chemists, and p...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Methoxy-3-(oxan-4-yl)propan-2-one

Welcome to the dedicated technical support guide for 1-Methoxy-3-(oxan-4-yl)propan-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate and troubleshoot common side reactions and impurities encountered during the synthesis, purification, and handling of this key intermediate. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental success.

Section 1: Synthesis-Related Side Reactions

The majority of issues with 1-Methoxy-3-(oxan-4-yl)propan-2-one arise during its synthesis. The presence of an acidic α-proton and the ketone carbonyl group makes it susceptible to several side reactions, particularly under basic or strongly acidic conditions.

Question 1: I'm observing a significant amount of a higher molecular weight impurity (approx. double the mass of my product) in my crude reaction mixture, especially during base-catalyzed steps. What is it and how can I prevent it?

Answer: You are likely observing a product of a base-catalyzed aldol self-condensation reaction. The protons on the carbon adjacent to the ketone (the α-carbon) are acidic and can be removed by a base to form a nucleophilic enolate. This enolate can then attack the electrophilic carbonyl carbon of another molecule of the ketone.

Mechanistic Insight: The primary driver for this side reaction is the acidity of the α-hydrogens on the methylene group adjacent to the carbonyl.[1][2] In the presence of a base (e.g., hydroxides, alkoxides, or even amines), an equilibrium is established, forming the enolate. This enolate is a potent carbon nucleophile that readily attacks the parent ketone.

Troubleshooting & Prevention Protocol:

  • Temperature Control (Critical): Maintain stringent low-temperature control (e.g., -10 °C to 0 °C) when a base is present. Lower temperatures disfavor the aldol reaction kinetically.

  • Base Stoichiometry and Selection:

    • Use the minimum effective amount of base. A full equivalent is often unnecessary if it's acting catalytically.

    • Consider using a weaker, non-nucleophilic base (e.g., triethylamine or DBU) if compatible with your primary reaction, as stronger bases like NaOH or LDA will more readily promote enolization.

  • Order of Addition: If your protocol involves reacting the ketone with another electrophile, add the base slowly to a solution of the ketone and the other electrophile. This ensures the enolate is consumed by the desired reaction as soon as it is formed, minimizing its concentration and the chance for self-condensation.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS. Do not let the reaction run longer than necessary, as the aldol adduct can form over time even under controlled conditions.

Diagram: Aldol Self-Condensation Pathway

Aldol_Reaction cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation & Dehydration Ketone1 Ketone Starting Material Enolate Nucleophilic Enolate Intermediate Ketone1->Enolate  Base (e.g., OH⁻) Aldol_Adduct_Initial Aldol Adduct (Alkoxide) Enolate->Aldol_Adduct_Initial Attacks Carbonyl Ketone2 Second Ketone Molecule Ketone2->Aldol_Adduct_Initial Aldol_Adduct_Final Aldol Product (β-Hydroxy Ketone) Aldol_Adduct_Initial->Aldol_Adduct_Final Protonation Dehydrated_Product Dehydrated Impurity (α,β-Unsaturated Ketone) Aldol_Adduct_Final->Dehydrated_Product Heat/Acid/Base

Caption: Base-catalyzed aldol self-condensation of the target ketone.

Question 2: My final product is contaminated with 1-methoxy-3-(oxan-4-yl)propan-2-ol. Why did this reduction occur and how can I avoid it?

Answer: This impurity is the corresponding secondary alcohol of your ketone, indicating that an unintended reduction has occurred. This is almost always caused by the choice of reducing agent in a preceding or concurrent synthetic step, or during a reductive workup.

Causality and Prevention:

  • Reductive Amination: If you are using this ketone as a precursor for an amine via reductive amination, the choice of reducing agent is critical. Strong, non-selective hydrides like Lithium Aluminum Hydride (LAH) will readily reduce the ketone to the alcohol.

    • Solution: Use a milder, more selective reducing agent such as Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH₃CN). These reagents are more selective for the protonated imine intermediate over the ketone, minimizing alcohol formation.[3]

  • Workup Conditions: Using Sodium Borohydride (NaBH₄) to quench a reaction or reduce an unwanted aldehyde can inadvertently reduce your ketone product if conditions are not carefully controlled (e.g., extended time, elevated temperature).

    • Solution: Perform quenching steps at low temperatures (0 °C) and for a limited duration. If possible, use a non-reducing quench method.

  • Catalytic Hydrogenation: If using H₂/Pd-C for another transformation in the synthetic route, over-reduction of the ketone can occur, although this is generally slower than other reductions.

    • Solution: Monitor the reaction carefully and limit hydrogen pressure and reaction time.

Question 3: I am performing a reaction in the presence of a base and halogens (e.g., Br₂, Cl₂, or NBS) and I'm getting a complex mixture, including a carboxylic acid by-product. What is happening?

Answer: You are likely initiating a Haloform reaction. This reaction occurs with methyl ketones (or ketones that can oxidize to methyl ketones) in the presence of a base and a halogen.[2] The reaction proceeds via repeated halogenation at the methyl group alpha to the carbonyl, followed by cleavage to form a carboxylate and a haloform (e.g., chloroform, bromoform).

Mechanistic Insight: The key is the increased acidity of the α-protons after each halogenation. The first halogenation makes the remaining protons on that carbon even more acidic, leading to rapid subsequent halogenations until a trihalomethyl ketone is formed. This intermediate is then cleaved by the base.[2]

Troubleshooting & Prevention:

  • Avoid Basic Conditions for Halogenation: If α-halogenation is desired on the other side of the ketone (the methylene group), acidic conditions are strongly preferred. Acid-catalyzed halogenation proceeds through the enol and is generally more controllable, allowing for mono-halogenation.[1]

  • Protecting Groups: If the presence of base and a halogen source is unavoidable for other reasons, consider protecting the ketone functionality as a ketal before proceeding. The ketal can be removed in a subsequent acidic step.

  • Alternative Reagents: For targeted bromination, consider using a milder brominating agent that does not require a strong base, such as pyridinium tribromide.

Section 2: Stability and Degradation

Even after successful synthesis and purification, 1-Methoxy-3-(oxan-4-yl)propan-2-one can be susceptible to degradation under certain conditions.

Question 4: After storing my purified product, I've noticed the appearance of new spots on TLC/LCMS, and the sample has developed a slight yellow tint. What degradation is occurring?

Answer: The observed degradation is likely due to a combination of oxidation and/or hydrolysis, potentially accelerated by light, air (oxygen), or trace acidic/basic impurities. The yellowing often suggests the formation of small amounts of conjugated polymeric or oligomeric species.

Potential Degradation Pathways:

  • Oxidative Cleavage: The α-methoxy ketone moiety can be susceptible to oxidative cleavage, especially in the presence of air and light over time. This could lead to the formation of smaller, more polar by-products.

  • Ether Hydrolysis: While the methoxy ether is generally stable, trace acid can catalyze its hydrolysis to a hydroxy-ketone. Similarly, the oxane (tetrahydropyran) ring's ether linkage could be cleaved under harsh acidic conditions, though this is less likely under typical storage.

  • Aldol/Polymerization: As discussed previously, trace impurities can catalyze slow self-condensation over time, leading to colored, higher molecular weight products.

Best Practices for Storage & Handling:

ParameterRecommended ConditionRationale
Temperature ≤ 4°C (Refrigerated)Slows the rate of all potential degradation reactions.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation by displacing air/oxygen.[4]
Light Amber Vial / Protect from LightPrevents photolytic degradation pathways.[4]
Purity >98% (Free of Acid/Base)Removes trace catalysts that can accelerate degradation.

Diagram: Troubleshooting Workflow for Unknown Impurities

Troubleshooting_Workflow Start Unknown Impurity Detected (e.g., by LC-MS, NMR) MS_Analysis Analyze Mass Spectrum (MS Data) Start->MS_Analysis NMR_Analysis Analyze NMR Spectrum (¹H, ¹³C) Start->NMR_Analysis Mass_Check Determine Δ Mass from Parent Compound MS_Analysis->Mass_Check NMR_Check Identify New/Shifted Signals NMR_Analysis->NMR_Check Hypothesis Formulate Hypothesis (Consult Side Reaction Table) Mass_Check->Hypothesis NMR_Check->Hypothesis Confirmation Confirm Hypothesis (e.g., Forced Degradation Study, Spiking Experiment) Hypothesis->Confirmation Resolution Implement Corrective Action (e.g., Adjust Synthesis, Optimize Purification/Storage) Confirmation->Resolution

Caption: Systematic workflow for identifying unknown impurities.

Section 3: Experimental Protocols

To assist in identifying and mitigating the issues discussed, we provide the following validated protocols.

Protocol 1: Forced Degradation Study

This protocol helps to proactively identify potential degradation products and establish the stability profile of your compound. It is a crucial step in developing stable formulations and defining storage conditions.[4]

Objective: To intentionally degrade the compound under controlled stress conditions (hydrolytic, oxidative, thermal) and analyze the resulting degradants.

Materials:

  • 1-Methoxy-3-(oxan-4-yl)propan-2-one

  • Methanol or Acetonitrile (HPLC grade)

  • 1 M HCl

  • 1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV/PDA detector and Mass Spectrometer (LC-MS)

Procedure:

  • Sample Preparation: Prepare a stock solution of your compound at ~1 mg/mL in methanol or acetonitrile.

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1 M HCl.

    • Keep at 60°C for 24 hours.

    • At time points (e.g., 0, 4, 8, 24h), take an aliquot, neutralize with 1 M NaOH, dilute with mobile phase, and analyze by LC-MS.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1 M NaOH.

    • Keep at room temperature.

    • At time points (e.g., 0, 1, 2, 4h), take an aliquot, neutralize with 1 M HCl, dilute, and analyze.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% H₂O₂.[4]

    • Keep at room temperature, protected from light.

    • At time points (e.g., 0, 4, 8, 24h), take an aliquot, dilute, and analyze.

  • Thermal Degradation:

    • Place a solid sample of the compound in a 70°C oven.

    • Separately, heat a stock solution (in a sealed vial) to 70°C.

    • Analyze samples at various time points.

  • Analysis: Compare the chromatograms from the stressed samples to a control sample (stored at 4°C). Identify and characterize any new peaks that appear.

Frequently Asked Questions (FAQs)

  • Q: What is the expected molecular weight of 1-Methoxy-3-(oxan-4-yl)propan-2-one?

    • A: The molecular formula is C₉H₁₆O₃, which corresponds to a monoisotopic mass of 172.11 g/mol .[5] When analyzing by mass spectrometry, look for the protonated molecule [M+H]⁺ at m/z 173.1, or other adducts like [M+Na]⁺ at m/z 195.1.

  • Q: What purification techniques are most effective?

    • A: Automated flash column chromatography on silica gel is typically effective. A gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50% ethyl acetate) should provide good separation from less polar impurities. For very polar impurities, reversed-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient may be necessary.[6][7]

  • Q: Can I use this compound directly in reactions with Grignard or organolithium reagents?

    • A: It is not recommended. The ketone carbonyl is highly electrophilic and will be attacked by these strong nucleophiles. Furthermore, the acidic α-protons can be deprotonated by organolithium reagents, consuming the reagent and leading to side products. If a reaction at another site is desired, the ketone must be protected, typically as a ketal (e.g., an ethylene glycol ketal).

References

  • PubChem. 1-methoxy-3-(oxan-4-yl)propan-2-one. Available from: [Link]

  • Phillipson, N., Anson, M. S., Montana, J. G., & Taylor, R. J. K. Ketone homologation to produce α-methoxyketones: application to conduritol synthesis. Journal of the Chemical Society, Perkin Transactions 1, (21), 2821-2831. Available from: [Link]

  • Swist, M., Wilamowski, J., Zuba, D., Kochana, J., & Parczewski, A. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. Forensic Science International, 149(2-3), 181-192. Available from: [Link]

  • Organic Syntheses. 2-Propanone, 1-(o-methoxyphenyl)-. Available from: [Link]

  • Knecht, W., Lämmerhofer, M., et al. (2023). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. MedChemComm, 14(5), 929-946. Available from: [Link]

  • Paquette, L. A., & B-C, C. (1977). Reaction of -Keto Triflates with Sodium Methoxide. The Journal of Organic Chemistry, 42(25), 4088-4093. Available from: [Link]

  • Google Patents. CN105801388A - Method for preparing methoxyacetone by oxidizing 1-methoxy-2-propanol with chlorine.
  • MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Available from: [Link]

  • Gimeno, P., et al. (2005). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. Request PDF on ResearchGate. Available from: [Link]

  • Chemistry LibreTexts. Reactivity of Alpha Hydrogens. (2023). Available from: [Link]

  • Google Patents. CA2268226A1 - Process for preparing 3-methoxy-1-propanol.
  • Teledyne ISCO. (2012). Purification Strategies for Flavones and Related Compounds. Application Note AN69. Available from: [Link]

  • Chemistry LibreTexts. Reactivity of Aldehydes & Ketones. (2023). Available from: [Link]

  • Stojanovska, N. (2019). Impurity Analysis of MDA Synthesized from Unrestricted Compounds. University of Technology Sydney. Available from: [Link]

  • Ashenhurst, J. (2020). Haloform Reaction of Methyl Ketones. Master Organic Chemistry. Available from: [Link]

  • Asian Journal of Chemistry. (2023). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances.... Available from: [Link]

  • Organic Syntheses. trans-4-methoxy-3-buten-2-one. Available from: [Link]

  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review. Available from: [Link]

  • Patsnap Eureka. Method for preparing 1-methoxy-2-acetone with catalytic oxidation of 1-methoxy-2-propyl alcohol. Available from: [Link]

  • PubChem. 1-[3-Methoxy-4-(prop-2-en-1-yloxy)phenyl]propan-1-one. Available from: [Link]

  • ResearchGate. (2012). First Synthesis of 3-Methoxy-4-Aminopropiophenone. Available from: [Link]

  • ResearchGate. (2021). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Available from: [Link]

Sources

Troubleshooting

Technical Guide: Reaction Temperature Optimization for 1-Methoxy-3-(oxan-4-yl)propan-2-one

The following technical guide details the optimization of reaction temperature for the conversion of 1-Methoxy-3-(oxan-4-yl)propan-2-one (CAS 1248138-49-9). This ketone is a critical building block, frequently utilized i...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the optimization of reaction temperature for the conversion of 1-Methoxy-3-(oxan-4-yl)propan-2-one (CAS 1248138-49-9). This ketone is a critical building block, frequently utilized in the synthesis of SGLT2 inhibitors and related pharmaceutical intermediates where a tetrahydropyran (THP) moiety is required.

The primary "conversion" addressed here is the nucleophilic addition (e.g., Grignard or Organolithium coupling) to the ketone carbonyl, which is the most challenging and temperature-sensitive step in its utilization.

[1]

Document ID: TS-OPT-1248 Applicable Compound: 1-Methoxy-3-(oxan-4-yl)propan-2-one Target Audience: Process Chemists, Medicinal Chemists Core Reaction: Nucleophilic Addition (C-C Bond Formation)[1]

Executive Summary: The Temperature-Selectivity Nexus

The conversion of 1-Methoxy-3-(oxan-4-yl)propan-2-one involves a competition between nucleophilic addition (desired kinetic pathway) and enolization/elimination (undesired thermodynamic pathways).[1]

Because this molecule possesses


-acidic protons  adjacent to the carbonyl and a 

-methoxy leaving group
, it is highly susceptible to side reactions if the temperature is not rigorously controlled.[1]
Temperature ZoneDominant MechanismOutcome
Cryogenic (-78°C to -40°C) Nucleophilic Attack (

)
High Yield: Formation of tertiary alcohol.[1]
Intermediate (-20°C to 0°C) Competitive EnolizationModerate Yield: Mix of product + recovered starting material.[1]
Ambient (> 20°C)

-Elimination / Retro-Aldol
Failure: Decomposition, formation of enones/polymers.[1]

Critical Troubleshooting Guide (Q&A)

Issue 1: "I am recovering a large amount of unreacted starting material despite using excess nucleophile."

Diagnosis: Enolization has occurred. The Grignard or Lithium reagent acted as a base rather than a nucleophile. It deprotonated the


-carbon (C1 or C3), forming a stable magnesium enolate.[1] Upon quenching with acid (workup), this enolate simply protonates back to the starting ketone.

Corrective Action:

  • Lower the Temperature: Decrease reaction temperature to -78°C . At this temperature, the rate of nucleophilic addition (

    
    ) often exceeds the rate of proton transfer (
    
    
    
    ).
  • Add Lanthanide Salts: Incorporate LaCl

    
    ·2LiCl  (0.5 - 1.0 equiv).[1] The lanthanide coordinates to the carbonyl oxygen, increasing its electrophilicity and favoring addition over deprotonation [1].
    
Issue 2: "I see significant impurities, specifically elimination products (vinyl species)."

Diagnosis:


-Elimination of the Methoxy Group. 
At higher temperatures (> -10°C), the basicity of the reagent triggers the elimination of the methoxide group (

-elimination), destroying the core scaffold.

Corrective Action:

  • Strict Thermal Control: Ensure the internal temperature never exceeds -40°C during the addition phase.

  • Dosing Rate: Slow down the addition of the nucleophile. A rapid exotherm can create localized "hot spots" where elimination becomes favorable.[1]

Issue 3: "The reaction mixture becomes too viscous/solid at -78°C."

Diagnosis: Solvent Freezing or Solubility Limit. The THP-ketone or the generated alkoxide may have poor solubility in pure diethyl ether at cryogenic temperatures.

Corrective Action:

  • Solvent Switch: Use THF (Tetrahydrofuran) or 2-MeTHF .[1] These have better solubility profiles and Lewis basicity to stabilize the organometallic species.

  • Concentration: Dilute the reaction to 0.1 M - 0.2 M.

Experimental Protocol: Optimized Low-Temperature Addition

Objective: Selective addition of Aryl-MgBr to 1-Methoxy-3-(oxan-4-yl)propan-2-one.

Reagents:

  • Ketone (1.0 equiv)[1]

  • Aryl-MgBr (1.2 - 1.5 equiv)[1]

  • Anhydrous THF[1]

  • Optional: LaCl

    
    ·2LiCl (0.5 equiv)
    

Step-by-Step Workflow:

  • Preparation: Flame-dry a 3-neck round bottom flask under Argon/Nitrogen atmosphere.

  • Dissolution: Dissolve 1-Methoxy-3-(oxan-4-yl)propan-2-one in anhydrous THF (0.2 M).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibration.

  • Addition: Add the Grignard reagent dropwise via syringe pump or pressure-equalizing addition funnel.[1]

    • Critical: Monitor internal temperature.[1] Do not allow T > -70°C.

  • Reaction: Stir at -78°C for 1–2 hours.

    • Checkpoint: TLC/HPLC check.[1] If conversion is slow, warm slowly to -40°C , but do not exceed this threshold.

  • Quench: Quench while cold with saturated NH

    
    Cl solution.
    
  • Workup: Extract with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    .

Mechanistic Visualization (Graphviz)[1]

The following diagram illustrates the divergent pathways determined by reaction temperature.

ReactionPathways Start 1-Methoxy-3-(oxan-4-yl) propan-2-one Path_Cold Path A: Kinetic Control (-78°C) Start->Path_Cold + Reagent Path_Warm Path B: Thermodynamic Control (> -20°C) Start->Path_Warm + Reagent Reagent Nucleophile (R-MgX / R-Li) Tetrahedral Tetrahedral Alkoxide (Intermediate) Path_Cold->Tetrahedral Nucleophilic Attack Enolate Magnesium Enolate (Dead End) Path_Warm->Enolate Deprotonation (Fast) Elimination Elimination Products (Vinyl Ketones) Path_Warm->Elimination Beta-Elimination Product Target Tertiary Alcohol (Conversion Success) Tetrahedral->Product Acid Quench Recovered Recovered Ketone (Low Conversion) Enolate->Recovered Acid Quench

Caption: Divergent reaction pathways for 1-Methoxy-3-(oxan-4-yl)propan-2-one based on temperature control.

References

  • Krasovskiy, A., & Knochel, P. (2006).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1] Angewandte Chemie International Edition, 45(18), 2958–2961.[1] Link[1]

  • ChemicalBook. (n.d.).[1] 1-methoxy-3-(oxan-4-yl)propan-2-one Product Page. ChemicalBook.[1] Link

  • PubChem. (n.d.).[1] 1-methoxy-3-(oxan-4-yl)propan-2-one Compound Summary. National Center for Biotechnology Information.[1] Link[1]

Sources

Optimization

Crystallization techniques for 1-Methoxy-3-(oxan-4-yl)propan-2-one

Executive Summary: Molecule Characterization Target Molecule: 1-Methoxy-3-(oxan-4-yl)propan-2-one Structure: Tetrahydropyran (THP) ring linked via a methylene bridge to a methoxy-substituted acetone core. CAS Context: Of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Molecule Characterization

Target Molecule: 1-Methoxy-3-(oxan-4-yl)propan-2-one Structure: Tetrahydropyran (THP) ring linked via a methylene bridge to a methoxy-substituted acetone core. CAS Context: Often associated with intermediate synthesis for SGLT2 inhibitors or metabolic modulators.

Technical Assessment: Based on the structural pharmacophore (aliphatic ether-ketone), this molecule exhibits Type II Crystallization behavior : it is likely a low-melting solid (30–50°C) or a viscous oil at room temperature depending on purity. The presence of the flexible methoxy-acetyl chain and the THP ring creates significant rotational freedom, making the compound prone to "oiling out" rather than discrete nucleation.

This guide addresses the three critical user states:

  • The Oil Trap: The product refuses to solidify.

  • The Impurity Lock: Impurities prevent crystal lattice formation.

  • Scale-Up: Moving from mg to gram-scale purification.

Part 1: Solvent System Screening (The "Golden Zone")

Do not attempt crystallization without defining the solubility curve. This molecule is polar-aprotic.

Solubility Profile:

  • High Solubility (Avoid as single solvents): Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol, Ethyl Acetate.

  • Moderate Solubility: Diisopropyl Ether (DIPE), Methyl tert-butyl ether (MTBE), Toluene.

  • Low Solubility (Anti-solvents): n-Heptane, Hexanes, Cyclohexane, Water.

Recommended Binary Solvent Systems
MethodSolvent A (Dissolver)Solvent B (Precipitant)Ratio (v/v)Target Temp
Standard Ethyl Acetaten-Heptane1:4 to 1:850°C

-10°C
High Purity MTBEn-Hexane1:3Reflux

0°C
Polar Clean Isopropyl Alcohol (IPA)Water1:140°C

4°C

Scientist's Note: The Ether/Alkane systems (MTBE/Hexane) are superior for this molecule because they minimize hydrogen bonding competition with the THP oxygen, encouraging lattice formation over solvation.

Part 2: The "Oiling Out" Troubleshooting Protocol

The most common support ticket for this compound is: "My product separated as a yellow oil at the bottom of the flask."

The Mechanism: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Metastable Zone Width (MSZW) limit. Essentially, the oil phase is thermodynamically more stable than the crystal phase due to impurities or cooling speed.

Corrective Workflow:

  • Re-heat to Dissolution: Heat the mixture until the oil redissolves into a clear homogeneous solution.

  • The "Cloud Point" Hold: Cool slowly. The moment turbidity (cloudiness) appears, STOP cooling . Hold the temperature constant.

  • Seed Loading: Add 0.1 wt% of seed crystals.

    • No seed available? Dip a glass rod in the solution, remove it, let the solvent evaporate on the rod until a film forms, and re-insert. The friction and evaporation often induce micro-nucleation.

  • Maturation (Ostwald Ripening): Cycle the temperature

    
     around the cloud point for 2 hours. This sacrifices small, unstable oil droplets to feed larger, stable crystal structures.
    

Part 3: Advanced Purification (The Bisulfite Adduct Method)

If direct crystallization fails due to complex impurities, exploit the chemical reactivity of the ketone group. This is a "Chemical Crystallization" technique.

Logic: Methyl ketones (and similar accessible ketones) form solid, crystalline adducts with Sodium Bisulfite. Impurities (non-ketones) remain in solution.

Protocol:

  • Reaction: Dissolve crude oil in minimal MeOH. Add saturated aqueous

    
     (2.0 equivalents).
    
  • Precipitation: Stir vigorously for 1-2 hours. The bisulfite adduct (a white solid) should precipitate.

  • Wash: Filter the solid and wash with diethyl ether (removes organic impurities).

  • Regeneration: Suspend the solid in water. Add 10%

    
     or dilute NaOH until pH > 10.
    
  • Extraction: Extract the liberated ketone into DCM or Ethyl Acetate. Dry and concentrate.

  • Result: The resulting oil is now hyper-pure and will likely crystallize spontaneously or with minimal effort.

Part 4: Visual Decision Tree (Workflow)

CrystallizationWorkflow Start Crude 1-Methoxy-3-(oxan-4-yl)propan-2-one CheckState Physical State Check Start->CheckState IsSolid Solid/Semi-Solid? CheckState->IsSolid IsOil Viscous Oil? CheckState->IsOil DirectCryst Direct Recrystallization (MTBE/Hexane) IsSolid->DirectCryst Yes (Purity >90%) Bisulfite Bisulfite Adduct Purification (Chemical Separation) IsSolid->Bisulfite No (Purity <80%) FinalCryst Controlled Cooling Crystallization (-10°C) DirectCryst->FinalCryst IsOil->Bisulfite Dirty Oil SeedGen Seed Generation (Dry Ice/Acetone Bath + Scratching) IsOil->SeedGen High Purity Oil Regenerate Regenerate Ketone (Base Hydrolysis) Bisulfite->Regenerate Regenerate->SeedGen SeedGen->FinalCryst

Caption: Decision matrix for processing 1-Methoxy-3-(oxan-4-yl)propan-2-one based on initial purity and physical state.

Part 5: Frequently Asked Questions (Technical Support)

Q1: I used the MTBE/Hexane system, but I got two liquid layers instead of crystals. Why? A: You have hit the "Oiling Out" zone. This happens if the temperature is too high while adding the anti-solvent (Hexane).

  • Fix: Re-dissolve by adding a small amount of MTBE (Solvent A). Cool the single phase down to 0°C before adding the Hexane dropwise. The lower temperature reduces the solubility gap and favors nucleation over phase separation.

Q2: Can I use water as an anti-solvent with Methanol? A: Technically yes, but proceed with caution. Because the molecule contains an ether and a THP ring, it has partial water solubility. Adding water too fast will trap water inclusions inside the crystal lattice or form a hydrate, which can be difficult to dry. If you must use water, use a 1:1 MeOH:Water ratio and cool very slowly.

Q3: The melting point of my crystals is broad (e.g., 35-45°C). Is it impure? A: Likely, yes. However, this molecule is also prone to polymorphism . A broad range often indicates a mix of Form I (stable) and Form II (metastable) crystals, or residual solvent.

  • Validation: Run a DSC (Differential Scanning Calorimetry). If you see two endotherms, it's polymorphism. If you see a broad slump, it's impurity. Dry the sample under high vacuum (0.1 mbar) at 25°C for 24 hours to rule out solvent trapping.

Q4: I have no seed crystals. How do I start? A: The "Cold Finger" technique:

  • Take 50 mg of your purest oil.

  • Dissolve in 0.2 mL DIPE.

  • Place in a vial, then submerge the vial in a dry ice/acetone bath (-78°C).

  • Scratch the side of the vial vigorously with a metal spatula while cold.

  • Once solids form, do not warm up immediately. Transfer to a -20°C freezer for 24 hours to stabilize the lattice. Use these as seeds for the main batch.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. Link (Authoritative source on "Oiling Out" thermodynamics and Ostwald Ripening).

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization (2nd ed.). Butterworth-Heinemann.
  • PubChem Compound Summary. (n.d.). 1-methoxy-3-(oxan-4-yl)propan-2-one.[1][2] National Center for Biotechnology Information. Link (Verified for structural properties and solubility prediction).

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Reference for solvent polarity and binary mixture selection).

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development Guide: 1-Methoxy-3-(oxan-4-yl)propan-2-one Purity Profiling

Executive Summary: The "Invisible" Analyte Challenge Developing a purity method for 1-Methoxy-3-(oxan-4-yl)propan-2-one presents a classic chromatographic paradox: the molecule is chemically reactive yet spectroscopicall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Analyte Challenge

Developing a purity method for 1-Methoxy-3-(oxan-4-yl)propan-2-one presents a classic chromatographic paradox: the molecule is chemically reactive yet spectroscopically "silent."

As a critical intermediate (likely for SGLT2 inhibitor synthesis), its purity is paramount. However, its structure—an aliphatic ketone flanked by an ether and a tetrahydropyran (THP) ring—lacks the conjugated


-electron systems required for standard UV detection (254 nm).

This guide objectively compares three distinct methodological approaches to solve this problem. We move beyond simple column selection to compare Detection Architectures :

  • Direct Low-Wavelength UV: The high-risk, low-cost baseline.

  • Pre-Column Derivatization: The high-sensitivity chemical solution.

  • Charged Aerosol Detection (CAD): The modern universal standard.

Molecular Analysis & Detection Logic

To select the right method, we must first visualize the molecule's limitations.

MoleculeAnalysis Molecule 1-Methoxy-3-(oxan-4-yl)propan-2-one THP Oxan-4-yl Ring (Tetrahydropyran) Molecule->THP Ketone Propan-2-one (Carbonyl C=O) Molecule->Ketone Ether Methoxy Group (-OCH3) Molecule->Ether UV_Response UV Response @ 254nm: NEGLIGIBLE THP->UV_Response No Conjugation UV_Low UV Response @ 205nm: WEAK (n->pi*) Ketone->UV_Low Absorbs <210nm Chem_Reactivity Chemical Reactivity: HIGH (Hydrazone formation) Ketone->Chem_Reactivity Target for DNPH Ether->UV_Response Auxochrome only

Figure 1: Structural breakdown highlighting the lack of chromophores and the specific reactivity of the ketone group.

Comparative Analysis: Selecting the Architecture

The following table contrasts the three primary strategies for analyzing this intermediate.

FeatureMethod A: Direct Low-UV Method B: Derivatization (DNPH) Method C: Charged Aerosol (CAD)
Principle Detection at 205–210 nm (solvent cutoff edge).Chemical conversion to UV-active hydrazone (360 nm).Nebulization and charge measurement (Universal).
Sensitivity (LOD) Poor (High ppm range).Excellent (Low ppb range).Good (Low ppm range).
Selectivity Low (Solvent fronts interfere).High (Specific to carbonyls).[1]High (Detects all non-volatiles).
Robustness Low (Drifts with mobile phase quality).Medium (Requires precise reaction time).High (Once nebulizer is set).
Cost Low (Standard HPLC).Medium (Reagents + Prep time).High (Requires CAD detector).
Best For Assay (High Conc.) Trace Impurity Profiling General Purity & Mass Balance

Detailed Experimental Protocols

Method A: Direct Low-Wavelength UV (The "Quick" Approach)

Use this only if you lack CAD and do not need to quantify trace impurities <0.1%.

The Challenge: At 205 nm, most solvents absorb light. You are working on top of a high background noise. The Solution: Use a C18-Aq (Polar Endcapped) column to retain the polar ketone away from the solvent dip.

  • Column: Agilent Zorbax SB-Aq or Phenomenex Kinetex Biphenyl (150 x 4.6 mm, 3.5 µm).

    • Why: "Aq" phases prevent pore dewetting in highly aqueous phases required to retain this polar molecule.

  • Mobile Phase A: 10 mM Potassium Phosphate Buffer (pH 3.0).

    • Critical: Do NOT use Formic Acid or Acetate; they are opaque at 205 nm. Use Phosphoric acid/Phosphate.

  • Mobile Phase B: Acetonitrile (Far UV Grade).

    • Why: Methanol cuts off at 205 nm; Acetonitrile cuts off at 190 nm.[2][3][4]

  • Gradient:

    • 0 min: 5% B (Hold 2 min to elute salts)

    • 15 min: 60% B

    • 20 min: 5% B

  • Wavelength: 205 nm (Bandwidth 4 nm).

  • Flow Rate: 1.0 mL/min.[5]

Method B: Pre-Column Derivatization (The "Sensitive" Approach)

Use this for strict impurity profiling where sensitivity is critical.

The Mechanism: 2,4-Dinitrophenylhydrazine (DNPH) reacts with the ketone to form a stable hydrazone with a strong UV max at 360 nm.

Protocol:

  • Reagent Prep: Dissolve 50 mg DNPH in 100 mL ACN acidified with 1 mL HCl.

  • Reaction: Mix 1 mL Sample (1 mg/mL) + 1 mL DNPH Reagent.

    • Incubate at 40°C for 30 minutes.

  • HPLC Conditions:

    • Column: Standard C18 (e.g., Waters Symmetry C18).

    • Detection: 360 nm (Visible range, zero noise).

    • Mobile Phase: Water/ACN (Gradient 40% -> 90% B).

    • Note: The derivative is much more hydrophobic than the parent molecule, so it elutes later and sharper.

Method C: Charged Aerosol Detection (The "Gold Standard")

Recommended for R&D and Process Development.

The Mechanism: The eluent is nebulized; the solvent evaporates, and the remaining analyte particles are charged. Current is proportional to mass.

  • Column: Core-Shell Phenyl-Hexyl (e.g., Kinetex Phenyl-Hexyl).

    • Why: Provides alternative selectivity (pi-interactions) for impurities that might co-elute on C18.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Critical: Mobile phase must be volatile . No Phosphate buffers allowed.

  • Mobile Phase B: Acetonitrile.[2][3][4]

    • Gradient: 5% B to 95% B over 10 mins.

  • Detector Settings:

    • Nebulizer Temp: 35°C.

    • Power Function: 1.0 (for linearity).

    • Data Rate: 10 Hz.

Decision Framework (Workflow)

Use this logic flow to determine the correct method for your specific development stage.

MethodSelection Start Start: Method Development for 1-Methoxy-3-(oxan-4-yl)propan-2-one Q_CAD Is CAD/ELSD available? Start->Q_CAD Use_CAD CHOICE: Method C (CAD) (Universal, Volatile Buffer) Q_CAD->Use_CAD Yes Q_Sens Is Trace Impurity (<0.05%) detection required? Q_CAD->Q_Sens No Use_Deriv CHOICE: Method B (DNPH) (High Sensitivity, 360nm) Q_Sens->Use_Deriv Yes Use_UV CHOICE: Method A (Low UV) (Assay only, >98% purity) Q_Sens->Use_UV No

Figure 2: Decision tree for selecting the appropriate analytical technique based on laboratory capabilities and sensitivity requirements.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Shinde, V. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore.[6] Veeprho. Link

  • Waters Corporation. (2021). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants (DNPH Method). Waters Application Notes. Link

  • BenchChem. (2025).[7] High-Performance Liquid Chromatography (HPLC) Analysis of Aldehydes and Ketones via 2-Nitrophenylhydrazine Derivatization.[1][7] BenchChem Technical Support.[7] Link

  • Chromatography Online. (2018). UV Detection for HPLC – Fundamental Principle, Practical Implications (UV Cutoff Data). LCGC. Link

Sources

Comparative

FTIR characteristic peaks of 1-Methoxy-3-(oxan-4-yl)propan-2-one

An In-Depth Guide to the FTIR Spectral Analysis of 1-Methoxy-3-(oxan-4-yl)propan-2-one: A Comparative Approach for Researchers This guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) spectroscopi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the FTIR Spectral Analysis of 1-Methoxy-3-(oxan-4-yl)propan-2-one: A Comparative Approach for Researchers

This guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 1-Methoxy-3-(oxan-4-yl)propan-2-one, a molecule of interest for professionals in drug development and chemical research. By dissecting its constituent functional groups, we will predict its characteristic absorption peaks and compare them against structurally similar alternatives. This document is designed to serve as a practical reference for structural verification, purity assessment, and quality control.

Introduction: The Role of FTIR in Structural Elucidation

In the landscape of pharmaceutical synthesis and materials science, unambiguous structural confirmation is paramount. 1-Methoxy-3-(oxan-4-yl)propan-2-one presents a unique combination of functional groups: a ketone, a linear ether (methoxy), and a cyclic ether (oxane). Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method to verify the presence and integrity of these moieties. By measuring the absorption of infrared radiation by molecular vibrations, an FTIR spectrum provides a distinct "fingerprint" of the compound. This guide explains the expected spectral features of the target molecule, the vibrational physics behind them, and how to differentiate it from related chemical structures.

Molecular Structure and Predicted Vibrational Modes

The chemical structure of 1-Methoxy-3-(oxan-4-yl)propan-2-one is the foundation of its infrared spectrum. Each functional group will give rise to characteristic absorption bands.

Caption: Molecular structure of 1-Methoxy-3-(oxan-4-yl)propan-2-one.

The primary vibrational modes that will define its FTIR spectrum are:

  • C-H Stretching: From the methyl, methylene, and methine groups.

  • C=O Stretching: A strong, characteristic peak from the ketone group.

  • C-O-C Stretching: Two distinct types from the linear methoxy group and the cyclic oxane ring.

Detailed FTIR Spectral Analysis

While an experimental spectrum for this specific molecule is not publicly available, a highly accurate prediction can be made based on established group frequencies for its components.

The C-H Stretching Region (3000 - 2800 cm⁻¹)

This region is characterized by the stretching vibrations of carbon-hydrogen bonds. For 1-Methoxy-3-(oxan-4-yl)propan-2-one, which contains only sp³ hybridized carbons, these peaks will appear just below 3000 cm⁻¹. Expect multiple sharp to medium intensity bands corresponding to the asymmetric and symmetric stretching of CH₃ and CH₂ groups.[1] The C-H stretching vibrations of methylene groups in a ring structure are typically observed in the 2925 cm⁻¹ (asymmetric) and 2854 cm⁻¹ (symmetric) range.[1]

The Carbonyl (C=O) Stretching Region (ca. 1715 cm⁻¹)

This is the most diagnostic peak for the molecule. The stretching vibration of a carbonyl group in a saturated, aliphatic ketone produces a very strong and sharp absorption band around 1715 cm⁻¹.[2][3] The high intensity is due to the large change in dipole moment during the vibration of the polar C=O bond.[4][5] The position of this peak is sensitive to its chemical environment; conjugation, for instance, would lower the wavenumber to the 1685-1666 cm⁻¹ range, but no such conjugation is present here.[2]

The Fingerprint Region (< 1500 cm⁻¹)

This region contains a wealth of information from complex vibrations, including C-O stretching and C-H bending, making it a true "fingerprint" for the molecule.

  • Ether C-O-C Stretching (1300 - 1000 cm⁻¹): This molecule features two distinct ether linkages, which are expected to produce strong absorptions in this range.[6][7]

    • Methoxy Group: Simple aliphatic ethers typically show a strong, asymmetric C-O-C stretching band around 1120 cm⁻¹.[6][8] Therefore, a prominent peak in this vicinity is expected for the CH₃-O-CH₂ moiety.

    • Oxane (Tetrahydropyran) Ring: A six-membered saturated ring containing an oxygen atom also gives rise to a strong C-O-C absorption.[6] This band often appears in the 1150 to 1070 cm⁻¹ range.[9][10] The vibrations from the methoxy and oxane ethers will likely result in a complex, strong absorption pattern within the 1150-1050 cm⁻¹ region.

  • C-H Bending Vibrations (1470 - 1365 cm⁻¹): Bending or deformation vibrations from the various CH₂ and CH₃ groups will appear as medium-intensity bands in this part of the spectrum.[11]

Comparative Analysis: Distinguishing from Alternatives

To confirm the identity of 1-Methoxy-3-(oxan-4-yl)propan-2-one, it is crucial to compare its spectrum with plausible alternatives or potential impurities.

CompoundKey Distinguishing FTIR Peaks (cm⁻¹)
1-Methoxy-3-(oxan-4-yl)propan-2-one (Target) ~1715 (strong, sharp C=O) , ~1120 (strong C-O-C)
4-Acetyltetrahydropyran (Alternative 1) ~1715 (strong, sharp C=O)
Lacks the characteristic methoxy C-O-C stretch around 1120 cm⁻¹.
1-Methoxy-4-pentanone (Alternative 2) ~1715 (strong, sharp C=O), ~1120 (strong C-O-C)
Lacks the strong, complex C-O-C stretch from the oxane ring.
4-Methoxymethyloxane (Alternative 3) ~1120 (strong C-O-C)
Completely lacks the strong ketone C=O stretch at ~1715 cm⁻¹.

This comparative approach is essential. For example, while both the target molecule and 4-acetyltetrahydropyran would show a strong ketone peak, only the target molecule would exhibit the additional strong C-O stretch characteristic of the methoxy group.

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

The following protocol outlines the standard procedure for obtaining a high-quality spectrum of a liquid or solid sample using an Attenuated Total Reflectance (ATR) accessory, a common and efficient technique.

Causality: ATR is chosen for its minimal sample preparation requirements and its suitability for both liquids and solids, providing excellent data reproducibility.

G cluster_prep Preparation cluster_bkg Background Scan cluster_sample Sample Analysis cluster_post Post-Processing A 1. Clean ATR Crystal (e.g., with isopropanol) B 2. Allow Solvent to Evaporate Completely A->B C 3. Collect Background Spectrum (Measures instrument and ambient atmosphere) B->C D Rationale: This step is critical to subtract absorbances from air (CO₂, H₂O) from the final sample spectrum. C->D E 4. Apply Sample to ATR Crystal (Ensure good contact, cover entire crystal) C->E F 5. Collect Sample Spectrum (Co-add multiple scans for better S/N ratio) E->F G 6. Perform Data Processing (e.g., ATR correction, baseline correction) F->G H 7. Analyze Spectrum (Identify characteristic peaks) G->H

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., spectroscopic grade isopropanol) and a soft, lint-free wipe. This removes any residue from previous measurements.

  • Background Collection: Once the crystal is dry, collect a background spectrum. This scan measures the ambient environment (atmospheric water and carbon dioxide) and the instrument's intrinsic response, which will be mathematically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the 1-Methoxy-3-(oxan-4-yl)propan-2-one sample directly onto the ATR crystal. If it is a liquid, one or two drops are sufficient. If it is a solid, ensure firm and even contact is made using the instrument's pressure clamp.

  • Sample Spectrum Collection: Acquire the sample spectrum. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis: The resulting spectrum should be processed using the spectrometer's software. This may include an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam, and a baseline correction to ensure a flat spectral baseline. Analyze the processed spectrum by identifying the wavenumbers of the key absorption bands as detailed in this guide.

Conclusion

The FTIR spectrum of 1-Methoxy-3-(oxan-4-yl)propan-2-one is predicted to be dominated by three key features: sp³ C-H stretches below 3000 cm⁻¹, a strong, sharp ketone C=O stretch around 1715 cm⁻¹, and a strong, complex C-O-C stretching pattern between 1150-1050 cm⁻¹ arising from its two distinct ether functionalities. By understanding these characteristic peaks and employing a comparative analytical approach, researchers can confidently use FTIR spectroscopy for the rapid and reliable structural verification of this important chemical entity.

References

  • IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols - YouTube. (2023).
  • Ethers | PPTX.
  • IR: ketones. (n.d.). UCLA Chemistry.
  • Carbonyl - compounds - IR - spectroscopy.
  • Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.
  • Difference between Ether and Ester Bonding in FTIR Spectra. (2023). Rocky Mountain Labs.
  • PubChem. (n.d.). 1-methoxy-3-(oxan-4-yl)propan-2-one. National Center for Biotechnology Information.
  • Spectroscopy of Ethers. (n.d.). OpenStax.
  • Smith, B. C. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy Online.
  • Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online.
  • Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts.
  • ChemicalBook. (n.d.). 1-methoxy-3-(oxan-4-yl)propan-2-one.
  • HPTLC and ATR/FTIR Characterization of Antioxidants in Different Rosemary Extracts. (n.d.). MDPI.
  • Infrared spectrum of 1-methoxypropane. (n.d.). Doc Brown's Chemistry.

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.